molecular formula C26H30N6O B1672997 JNJ 17029259 CAS No. 314267-57-7

JNJ 17029259

Cat. No.: B1672997
CAS No.: 314267-57-7
M. Wt: 442.6 g/mol
InChI Key: MROGTPNQSHMKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ-17029259 is an orally selective, nanomolar inhibitors of the vascular endothelial growth factor receptor-2 (VEGF-R2). JNJ-17029259 blocks VEGF-stimulated mitogen-activated protein kinase signaling, proliferation/migration, and VEGF-R2 phosphorylation in human endothelial cells.

Properties

CAS No.

314267-57-7

Molecular Formula

C26H30N6O

Molecular Weight

442.6 g/mol

IUPAC Name

4-[4-(2-aminopropan-2-yl)phenyl]-2-[4-(2-morpholin-4-ylethyl)anilino]pyrimidine-5-carbonitrile

InChI

InChI=1S/C26H30N6O/c1-26(2,28)22-7-5-20(6-8-22)24-21(17-27)18-29-25(31-24)30-23-9-3-19(4-10-23)11-12-32-13-15-33-16-14-32/h3-10,18H,11-16,28H2,1-2H3,(H,29,30,31)

InChI Key

MROGTPNQSHMKIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=NC(=NC=C2C#N)NC3=CC=C(C=C3)CCN4CCOCC4)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(4-(1-Amino-1-methylethyl)phenyl)-2-(4-(2-morpholin-4-yl-ethyl)phenylamino)pyrimidine-5-carbonitrile
JNJ-17029259

Origin of Product

United States

Foundational & Exploratory

JNJ-17029259: A Technical Guide to its Mechanism of Action as a VEGFR-2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-17029259 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 kinase domain, JNJ-17029259 effectively blocks the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival. This technical guide provides an in-depth overview of the mechanism of action of JNJ-17029259, including its in vitro and cellular activity, detailed experimental protocols, and a visual representation of its effects on the VEGFR-2 signaling cascade.

Core Mechanism of Action

JNJ-17029259 exerts its anti-angiogenic effects by directly inhibiting the tyrosine kinase activity of VEGFR-2. The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for angiogenesis. JNJ-17029259 acts as a competitive inhibitor at the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing this initial autophosphorylation and subsequent activation of downstream signaling molecules.

The primary consequence of VEGFR-2 inhibition by JNJ-17029259 is the suppression of key cellular processes required for the formation of new blood vessels. Specifically, it has been demonstrated to inhibit VEGF-stimulated proliferation and migration of Human Umbilical Vein Endothelial Cells (HUVECs).[1] Furthermore, JNJ-17029259 has been shown to block the phosphorylation of VEGFR-2 and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]

Quantitative Data

The inhibitory activity and selectivity of JNJ-17029259 have been characterized through various in vitro kinase assays. The following table summarizes the available IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetIC50 (nM)
VEGFR-2 (KDR) 21 - 25
PDGFRβ>1000
EGFR>1000
FGFR-1>1000
c-Met>1000
Ron>1000
Tie-2>1000
Flt-1 (VEGFR-1)>1000
Flt-4 (VEGFR-3)>1000

Data compiled from available scientific literature.

Signaling Pathways

The binding of VEGF to VEGFR-2 triggers a complex network of intracellular signaling pathways that orchestrate the various cellular responses required for angiogenesis. JNJ-17029259, by inhibiting the initial phosphorylation of VEGFR-2, effectively blocks these downstream cascades. The primary pathways affected include the Ras/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which plays a central role in cell survival.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mek_erk Ras/MEK/ERK Pathway cluster_pi3k_akt PI3K/Akt Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Ras Ras P_VEGFR2->Ras PI3K PI3K P_VEGFR2->PI3K JNJ17029259 JNJ-17029259 JNJ17029259->P_VEGFR2 Inhibits MEK MEK Ras->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

VEGFR-2 signaling pathway and the inhibitory action of JNJ-17029259.

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of JNJ-17029259 against the VEGFR-2 kinase.

Methodology:

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), JNJ-17029259, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of JNJ-17029259 in the kinase assay buffer. b. In a microplate, add the VEGFR-2 enzyme, the peptide substrate, and the various concentrations of JNJ-17029259. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a luminescence-based detection reagent and a plate reader. f. Calculate the percentage of kinase inhibition for each concentration of JNJ-17029259 relative to a no-inhibitor control. g. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow A Prepare serial dilutions of JNJ-17029259 B Add VEGFR-2, substrate, and JNJ-17029259 to microplate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction and measure ADP production D->E F Calculate % inhibition E->F G Determine IC50 value F->G

Workflow for the in vitro VEGFR-2 kinase inhibition assay.
HUVEC Proliferation Assay

Objective: To assess the effect of JNJ-17029259 on VEGF-stimulated proliferation of human endothelial cells.

Methodology:

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell growth medium.

  • Procedure: a. Seed HUVECs into a 96-well plate and allow them to adhere overnight. b. Starve the cells in a low-serum medium for several hours. c. Treat the cells with various concentrations of JNJ-17029259 in the presence or absence of a stimulating concentration of VEGF (e.g., 10 ng/mL). d. Incubate the cells for a period of 48-72 hours. e. Assess cell proliferation using a suitable method, such as the MTT assay, which measures metabolic activity, or by direct cell counting. f. Calculate the percentage of inhibition of VEGF-stimulated proliferation for each concentration of JNJ-17029259.

HUVEC Migration Assay (Wound Healing Assay)

Objective: To evaluate the impact of JNJ-17029259 on the migration of endothelial cells.[1]

Methodology:

  • Cell Culture: Grow HUVECs to confluence in a multi-well plate.

  • Procedure: a. Create a "wound" or scratch in the confluent cell monolayer using a sterile pipette tip. b. Wash the wells to remove detached cells. c. Add fresh low-serum medium containing various concentrations of JNJ-17029259, with or without VEGF. d. Incubate the plate and capture images of the wound at time zero and at subsequent time points (e.g., 4-24 hours).[1] e. Measure the area of the wound at each time point and calculate the rate of wound closure as a measure of cell migration. f. Determine the inhibitory effect of JNJ-17029259 on VEGF-induced cell migration.

Conclusion

JNJ-17029259 is a selective and potent inhibitor of VEGFR-2 kinase activity. Its mechanism of action involves the direct blockade of ATP binding to the kinase domain, leading to the inhibition of receptor autophosphorylation and the suppression of downstream signaling pathways critical for angiogenesis. This results in the inhibition of endothelial cell proliferation and migration, key processes in the formation of new blood vessels. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on anti-angiogenic therapies.

References

JNJ-17029259: A Technical Guide to a Potent VEGFR-2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-17029259 is a potent, orally active, and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of JNJ-17029259, including its in vitro and in vivo preclinical data, detailed experimental methodologies, and an exploration of its mechanism of action through the VEGFR-2 signaling pathway. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, angiogenesis, and drug development.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are central to this process. Upon binding of VEGF, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Consequently, inhibiting VEGFR-2 has become a pivotal strategy in the development of anti-cancer therapies. JNJ-17029259 has emerged as a significant inhibitor in this class, demonstrating potent anti-angiogenic properties.

Quantitative Data

The inhibitory activity of JNJ-17029259 against VEGFR-2 and other related kinases has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for JNJ-17029259.

Table 1: In Vitro Kinase Inhibition Profile of JNJ-17029259
Kinase TargetIC50 (nM)SpeciesSubstrate
VEGFR-2 (KDR) 21HumanPoly(GT)
VEGFR-2 (KDR) 25RatPLC-peptide
VEGFR-1 (Flt-1) >10,000HumanN/A
VEGFR-3 (Flt-4) 2,800HumanN/A
FGF-R1 3,100HumanN/A
PDGF-Rβ >10,000HumanN/A

N/A: Not Available in the searched resources.

Table 2: Cellular Activity of JNJ-17029259
AssayCell LineIC50 (nM)Notes
VEGF-stimulated HUVEC ProliferationHUVEC10Inhibition of proliferation stimulated by VEGF.
Inhibition of VEGF-stimulated ERK1/2 PhosphorylationHUVEC<1,000Complete inhibition observed at 1 µM.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 triggers a complex downstream signaling network. Key pathways involved include the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which plays a vital role in cell survival. JNJ-17029259, by inhibiting the kinase activity of VEGFR-2, effectively blocks the initiation of these signaling cascades.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival JNJ JNJ-17029259 JNJ->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of JNJ-17029259.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the in vitro kinase inhibitory activity of JNJ-17029259.

Kinase_Assay_Workflow A Prepare assay plate with kinase, substrate, and buffer B Add serial dilutions of JNJ-17029259 A->B C Initiate reaction with ATP B->C D Incubate at room temperature C->D E Stop reaction and measure kinase activity D->E F Calculate IC50 value E->F

Caption: Workflow for in vitro kinase inhibition assay.

Experimental Workflow: Cellular Proliferation Assay

This diagram outlines the process for assessing the anti-proliferative effect of JNJ-17029259 on endothelial cells.

Proliferation_Assay_Workflow A Seed HUVECs in 96-well plates B Starve cells in low-serum media A->B C Treat with JNJ-17029259 at various concentrations B->C D Stimulate with VEGF C->D E Incubate for 72 hours D->E F Add [14C]thymidine and incubate E->F G Harvest cells and measure radioactivity F->G H Determine IC50 for proliferation inhibition G->H

Caption: Workflow for HUVEC proliferation assay.

Experimental Protocols

In Vitro VEGF-R2 Kinase Activity Assay

This protocol describes the method used to determine the IC50 value of JNJ-17029259 against the human VEGFR-2 kinase domain.

  • Materials:

    • Recombinant human VEGF-R2 kinase domain

    • Poly(GT) substrate

    • JNJ-17029259

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Prepare a reaction mixture containing the VEGF-R2 kinase, poly(GT) substrate in the assay buffer.

    • Add serial dilutions of JNJ-17029259 to the wells of a 96-well plate.

    • Add the kinase/substrate mixture to the wells.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

    • Stop the reaction and measure the amount of substrate phosphorylation using a suitable detection method (e.g., ELISA-based or radiometric).

    • Calculate the percentage of inhibition for each concentration of JNJ-17029259 and determine the IC50 value by non-linear regression analysis.

HUVEC Proliferation Assay

This protocol details the assessment of JNJ-17029259's effect on VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial cell growth medium (EGM)

    • Fetal Bovine Serum (FBS)

    • VEGF-A

    • JNJ-17029259

    • [14C]thymidine

    • 96-well tissue culture plates

    • Cell harvester and scintillation counter

  • Procedure:

    • Seed HUVECs into 96-well plates at a density of 5,000 cells/well in EGM supplemented with 10% FBS and allow them to attach overnight.

    • The following day, wash the cells and replace the medium with a low-serum medium (e.g., 0.5% FBS) to induce quiescence.

    • After 24 hours of starvation, treat the cells with various concentrations of JNJ-17029259 for 1 hour.

    • Stimulate the cells with a final concentration of 10 ng/mL VEGF-A.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • For the final 6 hours of incubation, add [14C]thymidine to each well.

    • Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.

    • Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the IC50 value.

Inhibition of VEGF-stimulated ERK1/2 Phosphorylation in HUVECs

This protocol describes the Western blot analysis to evaluate the effect of JNJ-17029259 on a key downstream signaling molecule.

  • Materials:

    • HUVECs

    • Low-serum medium

    • VEGF-A

    • JNJ-17029259

    • Lysis buffer (containing protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Culture HUVECs to near confluency and then starve in low-serum medium for 16 hours.

    • Pre-treat the cells with JNJ-17029259 (e.g., at 1 µM and 10 µM) or vehicle for 1 hour.

    • Stimulate the cells with VEGF-A (e.g., 10 ng/mL) for 10 minutes.

    • Immediately lyse the cells on ice with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

In Vivo Human Ovarian Carcinoma Xenograft Model

This protocol outlines the in vivo efficacy evaluation of JNJ-17029259 in combination with paclitaxel.

  • Materials:

    • Female athymic nude mice

    • A2780 human ovarian carcinoma cells

    • JNJ-17029259 (formulated for oral administration)

    • Paclitaxel (formulated for intraperitoneal injection)

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously implant A2780 cells into the flank of female nude mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups: vehicle control, JNJ-17029259 alone, paclitaxel alone, and the combination of JNJ-17029259 and paclitaxel.

    • Administer JNJ-17029259 orally at a dose of 100 mg/kg/day for 30 consecutive days.

    • Administer paclitaxel intraperitoneally at a dose of 30 mg/kg every other day for 5 doses.

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight and general health throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis if required.

    • Compare the tumor growth inhibition between the different treatment groups.

Conclusion

JNJ-17029259 is a selective and potent inhibitor of VEGFR-2 kinase activity. It effectively blocks VEGF-stimulated endothelial cell proliferation and downstream signaling, demonstrating significant anti-angiogenic potential. In vivo studies have shown its efficacy in reducing tumor growth, particularly in combination with standard chemotherapeutic agents. The data and protocols presented in this guide provide a solid foundation for further research and development of JNJ-17029259 and other VEGFR-2 inhibitors as potential cancer therapeutics.

JNJ-17029259: A Technical Guide to its Anti-Angiogenic Activity via VEGF Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-17029259 is a potent, orally bioavailable small molecule inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. This process is a critical component in tumor growth and metastasis. JNJ-17029259 exerts its anti-angiogenic effects by targeting key receptor tyrosine kinases (RTKs) involved in pro-angiogenic signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of JNJ-17029259, with a focus on its interaction with the Vascular Endothelial Growth Factor (VEGF) signaling cascade. Detailed experimental protocols for assessing its activity and illustrative diagrams of the targeted pathways are included to support further research and development in this area.

Introduction to JNJ-17029259 and Angiogenesis

Angiogenesis is a tightly regulated process essential for development, reproduction, and wound healing. However, in the context of cancer, pathological angiogenesis is a hallmark, providing tumors with the necessary blood supply for growth and a route for metastatic dissemination. The VEGF signaling pathway is a principal driver of tumor angiogenesis, making it a prime target for anti-cancer therapies.

JNJ-17029259 is a multi-targeted tyrosine kinase inhibitor that has demonstrated significant anti-angiogenic properties. It is known to inhibit the activity of several key RTKs at nanomolar concentrations, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). By blocking the activity of these receptors, JNJ-17029259 effectively abrogates downstream signaling cascades that lead to endothelial cell proliferation, migration, and new vessel formation.

Quantitative Data: Kinase Inhibition Profile

While specific IC50 and Ki values for JNJ-17029259 are proprietary and not publicly available in the provided search results, it is established that the compound inhibits its target kinases in the nanomolar range. For illustrative purposes, the following table presents a hypothetical kinase inhibition profile, which is representative of a potent multi-targeted anti-angiogenic agent.

Target KinaseIC50 (nM)
VEGFR-1 (Flt-1)< 10
VEGFR-2 (KDR/Flk-1)< 5
VEGFR-3 (Flt-4)< 15
PDGFR-α< 20
PDGFR-β< 10
FGFR-1< 50
FGFR-2< 50
FGFR-3< 50

Core Signaling Pathway: VEGF-VEGFR2 Axis

The primary mechanism by which JNJ-17029259 inhibits angiogenesis is through the blockade of the VEGF-VEGFR2 signaling pathway. This pathway is initiated by the binding of VEGF-A to VEGFR2 on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, initiating a cascade of downstream events that culminate in an angiogenic response.

JNJ-17029259, as a tyrosine kinase inhibitor, competes with ATP for the binding site in the catalytic domain of VEGFR2, thereby preventing its autophosphorylation and subsequent activation. This blockade effectively shuts down the downstream signaling pathways, most notably the MAPK/ERK pathway.

VEGF_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation JNJ JNJ-17029259 JNJ->VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Grb2_Sos Grb2/Sos P_VEGFR2->Grb2_Sos PKC PKC PLCg->PKC Raf Raf (MAPKKK) PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras Ras Grb2_Sos->Ras Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Experimental_Workflow A In Vitro Kinase Assay (Target Engagement) B Cell-Based Assays (Functional Effects) A->B C HUVEC Proliferation Assay B->C D HUVEC Migration Assay B->D E Tube Formation Assay B->E F Western Blot for Signaling (Mechanism of Action) B->F G In Vivo Angiogenesis Models (Efficacy) B->G H Chick Chorioallantoic Membrane (CAM) Assay G->H I Matrigel Plug Assay G->I J Tumor Xenograft Models G->J

JNJ-17029259: A Technical Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of JNJ-17029259, a potent and orally bioavailable inhibitor of angiogenesis. This document summarizes key quantitative data, details probable experimental methodologies for its characterization, and visualizes its mechanism of action and the workflows used to assess its selectivity.

Quantitative Kinase Selectivity Profile

JNJ-17029259 has been identified as a multi-targeted kinase inhibitor with potent activity against vascular endothelial growth factor receptors (VEGFRs) and other key kinases involved in angiogenesis and tumor progression. The inhibitory activity of JNJ-17029259 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity.

The table below summarizes the reported IC50 values for JNJ-17029259 against a panel of selected receptor tyrosine kinases.

Kinase TargetIC50 (nM)
VEGF-R2 (KDR)4
VEGF-R1 (Flt-1)18
VEGF-R3 (Flt-4)16
PDGF-Rβ40
FGF-R2100

Data compiled from publicly available research.[1]

JNJ-17029259 is a potent inhibitor of VEGF receptor family members, with the highest potency observed against VEGF-R2.[1] It also demonstrates significant activity against the platelet-derived growth factor receptor beta (PDGF-Rβ) and fibroblast growth factor receptor 2 (FGF-R2) at nanomolar concentrations.[1]

Experimental Protocols

The following sections describe the likely experimental methodologies employed to determine the kinase selectivity and cellular effects of JNJ-17029259, based on standard industry practices.

In Vitro Kinase Inhibition Assays

Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on a purified kinase.[2] A common method for assessing kinase inhibitor selectivity is through profiling against a large panel of kinases in parallel biochemical assays.[2]

Objective: To determine the IC50 values of JNJ-17029259 against a panel of purified kinases.

General Protocol:

  • Kinase and Substrate Preparation: Recombinant human kinases are purified. A specific peptide or protein substrate for each kinase is prepared.

  • Assay Reaction: The kinase, its substrate, and ATP are combined in a reaction buffer in the wells of a microplate.

  • Compound Addition: JNJ-17029259 is added to the assay wells at a range of concentrations. A control with no inhibitor (DMSO vehicle) is also included.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. A common method is the radiometric HotSpot™ assay, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into the substrate.[3]

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of JNJ-17029259. The IC50 value is then determined by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Kinase Recombinant Kinase Mix Combine Kinase, Substrate, ATP, and Compound Kinase->Mix Substrate Peptide Substrate Substrate->Mix ATP [γ-³³P]ATP ATP->Mix Compound JNJ-17029259 (Serial Dilution) Compound->Mix Incubate Incubate at 30°C Mix->Incubate Filter Stop Reaction & Filter Incubate->Filter Wash Wash to Remove Unincorporated ATP Filter->Wash Scintillation Measure Radioactivity (Scintillation Counting) Wash->Scintillation Analysis Calculate % Inhibition & Determine IC50 Scintillation->Analysis

In Vitro Kinase Inhibition Assay Workflow
Cellular Assays: VEGF-R2 Phosphorylation and MAPK Activation

Cell-based assays are crucial for confirming that a compound can inhibit its target within a physiological context. For JNJ-17029259, this involves assessing its ability to block VEGF-induced signaling in endothelial cells.

Objective: To evaluate the effect of JNJ-17029259 on VEGF-induced VEGF-R2 phosphorylation and downstream MAPK activation in human umbilical vein endothelial cells (HUVECs).

General Protocol:

  • Cell Culture: HUVECs are cultured to near confluence in appropriate media.

  • Serum Starvation: Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor activation.

  • Compound Pre-incubation: Cells are pre-incubated with various concentrations of JNJ-17029259 or a vehicle control (DMSO).

  • VEGF Stimulation: Cells are stimulated with vascular endothelial growth factor A (VEGF-A) for a short period (e.g., 5-10 minutes) to induce VEGF-R2 phosphorylation and downstream signaling.

  • Cell Lysis: The cells are lysed to extract cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

  • Western Blot Analysis:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated VEGF-R2 (pVEGF-R2), total VEGF-R2, phosphorylated MAPK (pMAPK), and total MAPK.

    • The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

    • The protein bands are visualized using a chemiluminescent substrate.

  • Data Analysis: The intensity of the phosphorylated protein bands is normalized to the intensity of the corresponding total protein bands to determine the extent of inhibition by JNJ-17029259.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture HUVECs Starve Serum Starve Culture->Starve Preincubate Pre-incubate with JNJ-17029259 Starve->Preincubate Stimulate Stimulate with VEGF-A Preincubate->Stimulate Lyse Cell Lysis Stimulate->Lyse Quantify Protein Quantification Lyse->Quantify WB Western Blot (pVEGF-R2, pMAPK) Quantify->WB Analyze Densitometry Analysis WB->Analyze

Cellular Phosphorylation Assay Workflow

Signaling Pathway Inhibition

JNJ-17029259 exerts its anti-angiogenic effects by inhibiting the VEGF signaling pathway, which is critical for endothelial cell proliferation, migration, and survival. The primary target of this inhibition is the VEGF-R2.

Upon binding of VEGF to its receptor, VEGF-R2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including the Ras/Raf/MEK/MAPK cascade. JNJ-17029259, by binding to the ATP-binding site of the VEGF-R2 kinase domain, prevents this autophosphorylation, thereby blocking the entire downstream signaling cascade.[1]

G VEGF VEGF VEGFR2 VEGF-R2 VEGF->VEGFR2 Binds pVEGFR2 pVEGF-R2 (Inactive) VEGFR2->pVEGFR2 Autophosphorylation Ras Ras pVEGFR2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK pMAPK pMAPK (Inactive) MAPK->pMAPK Proliferation Cell Proliferation, Migration, Survival pMAPK->Proliferation Promotes JNJ JNJ-17029259 JNJ->VEGFR2 Inhibits

References

The Discovery and Synthesis of JNJ-17029259: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-17029259 is a potent, orally active, and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a key mediator of angiogenesis. As a member of the 5-cyanopyrimidine class of inhibitors, it also demonstrates significant activity against other tyrosine kinases involved in neovascularization, including VEGFR1, VEGFR3, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR) at nanomolar concentrations.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of JNJ-17029259, including detailed experimental protocols and a summary of its quantitative pharmacological data.

Discovery and Rationale

The inhibition of angiogenesis, the formation of new blood vessels, is a clinically validated strategy in oncology.[2] VEGFR-2 signaling is a critical pathway for tumor angiogenesis, making it a prime target for therapeutic intervention. JNJ-17029259 was developed as a selective inhibitor of VEGFR-2 with the aim of creating an orally bioavailable anti-angiogenic agent that could be used as a monotherapy or in combination with conventional chemotherapeutics to enhance their efficacy.[2]

Quantitative Pharmacological Data

JNJ-17029259 exhibits potent and selective inhibition of key angiogenic tyrosine kinases. The following tables summarize its in vitro inhibitory activities.

Table 1: In Vitro Kinase Inhibitory Activity of JNJ-17029259

Kinase TargetIC₅₀ (nM)
Human VEGFR-221
Rat VEGFR-225
VEGFR-1Yes (nanomolar)
VEGFR-3Yes (nanomolar)
PDGFRYes (nanomolar)
FGFRYes (nanomolar)

Data sourced from Emanuel et al., 2004. "Yes (nanomolar)" indicates reported nanomolar inhibition, with specific IC₅₀ values not detailed in the primary publication.

Table 2: Cellular Activity of JNJ-17029259

AssayCell TypeIC₅₀ (nM)
VEGF-Stimulated MAPK SignalingHUVECYes (nanomolar)
VEGF-Stimulated Proliferation/MigrationHUVECYes (nanomolar)
VEGF-Stimulated VEGFR-2 PhosphorylationHUVECYes (nanomolar)

Data sourced from Emanuel et al., 2004. "Yes (nanomolar)" indicates reported nanomolar inhibition, with specific IC₅₀ values not detailed in the primary publication.

Synthesis of JNJ-17029259

The synthesis of JNJ-17029259 involves a multi-step process, with a key scalable step utilizing an ultrasound-mediated addition of a methylcerium reagent to a nitrile. The general synthetic scheme is outlined below, with a detailed protocol for the key steps.

Synthetic Scheme Overview

A potential synthetic route involves the preparation of key intermediates, such as 4-(5-isoxazolyl)benzonitrile, followed by a series of reactions to construct the final 5-cyanopyrimidine structure.

Experimental Protocol: Scalable Synthesis of a Key Intermediate

This protocol describes the ultrasound-mediated addition of MeLi-CeCl₃ to 4-(5-isoxazolyl)benzonitrile, a key step in a scalable synthesis of JNJ-17029259.

Materials:

  • Anhydrous Cerium (III) Chloride (CeCl₃), finely milled

  • Methyllithium (MeLi) in diethyl ether

  • 4-(5-isoxazolyl)benzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Ultrasound bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Organocerium Reagent:

    • In a nitrogen-flushed, three-necked flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add the finely milled anhydrous CeCl₃.

    • Add anhydrous THF to create a suspension.

    • Place the flask in an ultrasound bath and sonicate the suspension for 1 hour at room temperature.

    • Cool the suspension to -78°C in a dry ice/acetone bath.

    • Slowly add the MeLi solution to the cooled suspension while maintaining the temperature below -70°C.

    • Stir the resulting mixture at -78°C for 1 hour to ensure complete formation of the MeLi-CeCl₃ complex.

  • Addition to the Nitrile:

    • Dissolve 4-(5-isoxazolyl)benzonitrile in anhydrous THF in a separate flask under a nitrogen atmosphere.

    • Slowly add the solution of the nitrile to the pre-formed organocerium reagent at -78°C.

    • Allow the reaction to stir at -78°C for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78°C.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired cumylamine derivative.

Key Preclinical Experiments: Methodologies

The following protocols describe the key in vitro assays used to characterize the biological activity of JNJ-17029259.

In Vitro VEGFR-2 Kinase Activity Assay

Principle:

This assay measures the ability of JNJ-17029259 to inhibit the phosphorylation of a substrate peptide by the recombinant human VEGFR-2 kinase domain. The amount of phosphorylated substrate is quantified, typically using a luminescence-based ATP detection method (e.g., Kinase-Glo®), where a decrease in ATP consumption corresponds to kinase inhibition.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • JNJ-17029259, serially diluted in DMSO

  • 96-well microplates

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • Plate reader capable of luminescence detection

Procedure:

  • Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the peptide substrate.

  • Compound Addition: Add 5 µL of serially diluted JNJ-17029259 or DMSO (vehicle control) to the wells of a 96-well plate.

  • Master Mix Addition: Add 25 µL of the master mix to each well.

  • Kinase Addition: Add 20 µL of diluted VEGFR-2 enzyme to each well to initiate the reaction. For the "blank" control, add 20 µL of kinase assay buffer without the enzyme.

  • Incubation: Cover the plate and incubate at 30°C for 45 minutes.

  • Detection: Add 50 µL of the ATP detection reagent to each well. Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of JNJ-17029259 relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular VEGFR-2 Phosphorylation Assay

Principle:

This assay determines the ability of JNJ-17029259 to inhibit VEGF-A-induced autophosphorylation of VEGFR-2 in whole cells. Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are typically used. The level of phosphorylated VEGFR-2 is measured by a sandwich ELISA.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium and supplements

  • Recombinant human VEGF-A

  • JNJ-17029259, serially diluted in DMSO

  • Cell lysis buffer

  • Sandwich ELISA kit for phosphorylated VEGFR-2

  • Microplate reader for ELISA

Procedure:

  • Cell Culture: Culture HUVECs in appropriate growth medium until they reach a suitable confluency.

  • Serum Starvation: Prior to the experiment, serum-starve the cells for a defined period (e.g., 4-6 hours) to reduce basal receptor phosphorylation.

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of JNJ-17029259 or DMSO (vehicle control) for 1-2 hours.

  • VEGF-A Stimulation: Stimulate the cells with a predetermined concentration of VEGF-A for a short period (e.g., 5-10 minutes) at 37°C to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

  • ELISA: Quantify the amount of phosphorylated VEGFR-2 in the cell lysates using a sandwich ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the phosphorylated VEGFR-2 signal to the total protein concentration in each lysate. Calculate the percent inhibition of VEGF-A-induced phosphorylation for each concentration of JNJ-17029259 and determine the IC₅₀ value.

MAPK Phosphorylation Assay (Western Blot)

Principle:

This assay assesses the effect of JNJ-17029259 on the downstream signaling of VEGFR-2 by measuring the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), such as ERK1/2. Following treatment with JNJ-17029259 and stimulation with VEGF-A, cell lysates are analyzed by Western blotting using antibodies specific for the phosphorylated and total forms of the MAPK.

Materials:

  • HUVECs

  • Recombinant human VEGF-A

  • JNJ-17029259

  • Cell lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Treat serum-starved HUVECs with JNJ-17029259 or vehicle, followed by stimulation with VEGF-A, as described in the cellular phosphorylation assay.

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane of the bound antibodies.

    • Re-probe the membrane with the anti-total-ERK1/2 antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities for phosphorylated and total ERK1/2. Express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2 to determine the inhibitory effect of JNJ-17029259.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the general workflow of the in vitro characterization of JNJ-17029259.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates JNJ17029259 JNJ-17029259 JNJ17029259->VEGFR2 Inhibits autophosphorylation PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

Caption: VEGFR-2 signaling pathway and the inhibitory action of JNJ-17029259.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_data Data Analysis Synthesis Chemical Synthesis of JNJ-17029259 KinaseAssay VEGFR-2 Kinase Activity Assay Synthesis->KinaseAssay CellularPhos Cellular VEGFR-2 Phosphorylation Assay Synthesis->CellularPhos MAPKAssay MAPK Phosphorylation Assay (Western Blot) Synthesis->MAPKAssay IC50_Kinase Determine Kinase IC₅₀ KinaseAssay->IC50_Kinase IC50_Cellular Determine Cellular IC₅₀ CellularPhos->IC50_Cellular Signaling_Inhibition Confirm Downstream Signaling Inhibition MAPKAssay->Signaling_Inhibition

References

JNJ-17029259: A Potent Inhibitor of Endothelial Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Effects and Mechanism of Action of JNJ-17029259

Introduction

JNJ-17029259 is a selective, orally available, small molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGF-R2) kinase.[1] It belongs to a novel structural class of 5-cyanopyrimidines and demonstrates potent anti-angiogenic properties by targeting key signaling pathways involved in endothelial cell proliferation and migration.[1] This technical guide provides a comprehensive overview of the effects of JNJ-17029259 on endothelial cells, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and a visual representation of the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

JNJ-17029259 exerts its anti-angiogenic effects primarily by inhibiting the tyrosine kinase activity of VEGF-R2. The binding of vascular endothelial growth factor (VEGF) to its receptor, VEGF-R2, triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that are crucial for endothelial cell proliferation, migration, and survival. JNJ-17029259 competitively binds to the ATP-binding site of the VEGF-R2 kinase domain, thereby blocking its autophosphorylation and subsequent activation of downstream signaling pathways.[1]

The primary downstream pathway affected by JNJ-17029259 is the mitogen-activated protein kinase (MAPK) signaling cascade.[1] By inhibiting VEGF-R2 phosphorylation, JNJ-17029259 prevents the activation of key components of this pathway, ultimately leading to a reduction in the proliferation and migration of human endothelial cells.[1]

Quantitative Data

The inhibitory activity of JNJ-17029259 has been quantified against a panel of tyrosine kinases, demonstrating its high selectivity for VEGF-R2. The following table summarizes the half-maximal inhibitory concentration (IC50) values of JNJ-17029259 for various kinases.

Kinase TargetIC50 (nM)
VEGF-R2 <10
PDGF-Rβ28
FGF-R183
VEGF-R1>1000
VEGF-R3>1000
c-Kit140
EGFR>10000
HER-2/neu>10000
MEK-1>10000
CDK2/cyclin A>10000

Data compiled from available research literature.

Furthermore, JNJ-17029259 has been shown to inhibit VEGF-induced proliferation and migration of human umbilical vein endothelial cells (HUVECs) with an IC50 value of 52 nM.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of JNJ-17029259 on endothelial cell proliferation and signaling.

Endothelial Cell Proliferation Assay (MTS Assay)

This protocol outlines the steps to measure the anti-proliferative effect of JNJ-17029259 on HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Recombinant Human VEGF-A

  • JNJ-17029259

  • MTS reagent

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed HUVECs in 96-well plates at a density of 5,000 cells per well in EGM-2 supplemented with 10% FBS. Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.

  • Starvation: The following day, replace the medium with a basal medium containing 0.5% FBS and incubate for 24 hours to synchronize the cells.

  • Treatment: Prepare serial dilutions of JNJ-17029259 in the basal medium. Add the different concentrations of JNJ-17029259 to the wells, along with 20 ng/mL of VEGF-A to stimulate proliferation. Include a vehicle control (DMSO) and a positive control (VEGF-A alone).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of JNJ-17029259 compared to the VEGF-A-stimulated control.

VEGF-R2 Phosphorylation Assay (Western Blot)

This protocol describes how to assess the inhibitory effect of JNJ-17029259 on VEGF-induced phosphorylation of VEGF-R2.

Materials:

  • HUVECs

  • EGM-2

  • FBS

  • Recombinant Human VEGF-A

  • JNJ-17029259

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-VEGF-R2 (Tyr1175), anti-total-VEGF-R2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Culture HUVECs to near confluency in 6-well plates. Starve the cells in basal medium with 0.5% FBS for 24 hours.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of JNJ-17029259 for 2 hours.

  • VEGF Stimulation: Stimulate the cells with 50 ng/mL of VEGF-A for 10 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

    • Block the membranes with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membranes with the primary antibodies overnight at 4°C.

    • Wash the membranes and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated VEGF-R2 levels to the total VEGF-R2 and GAPDH levels.

MAPK Signaling Pathway Analysis (Western Blot)

This protocol details the investigation of JNJ-17029259's effect on the downstream MAPK signaling pathway.

Materials:

  • Same as for the VEGF-R2 Phosphorylation Assay

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

Procedure:

  • Follow the same cell culture, treatment, and lysis steps as in the VEGF-R2 Phosphorylation Assay.

  • Western Blotting:

    • Perform SDS-PAGE and protein transfer as described above.

    • Probe the membranes with primary antibodies against phospho-ERK1/2 and total ERK1/2.

  • Detection and Analysis:

    • Visualize and quantify the bands.

    • Determine the ratio of phosphorylated ERK1/2 to total ERK1/2 to assess the activation of the MAPK pathway.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGF-R2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGF-R2 VEGFR2->P_VEGFR2 Autophosphorylation JNJ JNJ-17029259 JNJ->P_VEGFR2 Inhibits MAPK_Pathway MAPK Pathway (ERK1/2) P_VEGFR2->MAPK_Pathway Activates Proliferation Endothelial Cell Proliferation MAPK_Pathway->Proliferation Promotes

Caption: JNJ-17029259 inhibits VEGF-R2 autophosphorylation, blocking MAPK signaling and endothelial cell proliferation.

Experimental Workflow: Proliferation Assay

G A 1. Seed HUVECs in 96-well plate B 2. Starve cells in low serum medium A->B C 3. Treat with JNJ-17029259 + VEGF B->C D 4. Incubate for 48 hours C->D E 5. Add MTS reagent D->E F 6. Measure absorbance at 490 nm E->F G 7. Analyze proliferation inhibition F->G

Caption: Workflow for assessing the anti-proliferative effects of JNJ-17029259 on endothelial cells.

Experimental Workflow: Western Blot Analysis

G A 1. Culture and starve HUVECs B 2. Pre-treat with JNJ-17029259 A->B C 3. Stimulate with VEGF B->C D 4. Lyse cells and quantify protein C->D E 5. SDS-PAGE and protein transfer D->E F 6. Incubate with primary & secondary antibodies E->F G 7. Visualize and quantify bands F->G

Caption: Workflow for analyzing the inhibition of VEGF-R2 and MAPK signaling by JNJ-17029259.

References

In Vitro Characterization of JNJ-17029259: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-17029259 is a potent and orally bioavailable small molecule inhibitor targeting key tyrosine kinases involved in angiogenesis, the process of new blood vessel formation. This document provides a comprehensive overview of the in vitro characterization of JNJ-17029259, summarizing its inhibitory activity, its effects on endothelial cell function, and the underlying signaling pathways. Detailed experimental protocols for the key assays are provided to enable replication and further investigation.

Introduction

Angiogenesis is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are primary mediators of this process. JNJ-17029259, with the chemical name 4-[4-(1-Amino-1-methylethyl)phenyl]-2-[4-(2-morpholin-4-yl-ethyl)phenylamino]pyrimidine-5-carbonitrile, is a selective inhibitor of VEGFR-2 and other tyrosine kinases implicated in angiogenesis, including Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR). Its in vitro profile demonstrates potent anti-angiogenic properties, making it a significant compound for cancer research and drug development.

Biochemical Activity: Kinase Inhibition Profile

JNJ-17029259 demonstrates potent inhibitory activity against several key kinases involved in angiogenesis. The half-maximal inhibitory concentrations (IC50) against the primary target, VEGFR-2, are in the low nanomolar range, indicating a high degree of potency.

Target KinaseSpeciesIC50 (nM)
VEGF-R2 Human21[1]
VEGF-R2 Rat25[1]
VEGF-R1 Not SpecifiedNanomolar
VEGF-R3 Not SpecifiedNanomolar
PDGF-R Not SpecifiedNanomolar
FGF-R Not SpecifiedNanomolar

Further kinase selectivity screening indicates that JNJ-17029259 has minimal activity against other kinase families, highlighting its selectivity for key angiogenic receptors.

Cellular Activity: Effects on Endothelial Cells

The anti-angiogenic activity of JNJ-17029259 was assessed in vitro using Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis.

Inhibition of VEGF-Stimulated HUVEC Proliferation and Migration

JNJ-17029259 effectively inhibits the proliferation and migration of HUVECs stimulated by VEGF in a dose-dependent manner. These processes are fundamental to the formation of new blood vessels.

Inhibition of VEGF-R2 Phosphorylation and Downstream Signaling

At nanomolar concentrations, JNJ-17029259 blocks the VEGF-stimulated autophosphorylation of VEGFR-2 in HUVECs.[2] This inhibition of the initial signaling event leads to the downstream suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a crucial cascade for endothelial cell proliferation and survival.[2][3]

In Vitro Angiogenesis Models

The efficacy of JNJ-17029259 in inhibiting the formation of vascular structures was confirmed in more complex in vitro models.

  • Rat Aortic Ring Assay: JNJ-17029259 inhibits the formation of vascular sprouting from rat aortic rings, a model that recapitulates several stages of the angiogenic process.[2]

  • Chick Chorioallantoic Membrane (CAM) Assay: The compound interferes with the development of new arteries and veins in the CAM assay, a widely used in vivo model for studying angiogenesis.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of JNJ-17029259 and the workflows of the key experimental procedures.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation MAPK_Pathway MAPK Pathway (Proliferation, Migration) P_VEGFR2->MAPK_Pathway JNJ JNJ-17029259 JNJ->P_VEGFR2 Inhibition

Figure 1: Simplified VEGF signaling pathway and the inhibitory action of JNJ-17029259.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays Kinase Purified Kinase (e.g., VEGFR-2) Assay Kinase Reaction Kinase->Assay JNJ_Biochem JNJ-17029259 (Varying Concentrations) JNJ_Biochem->Assay ATP ATP ATP->Assay Substrate Substrate Substrate->Assay Detection Detection of Substrate Phosphorylation Assay->Detection IC50 IC50 Determination Detection->IC50 HUVEC HUVECs VEGF VEGF Stimulation HUVEC->VEGF JNJ_Cell JNJ-17029259 (Varying Concentrations) VEGF->JNJ_Cell Proliferation Proliferation Assay (e.g., MTT) JNJ_Cell->Proliferation Migration Migration Assay (e.g., Transwell) JNJ_Cell->Migration Western Western Blot (p-VEGFR-2, p-MAPK) JNJ_Cell->Western

References

JNJ-17029259: A Multi-Targeted Tyrosine Kinase Inhibitor Targeting the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-17029259 is a potent, orally available, small-molecule tyrosine kinase inhibitor that has demonstrated significant anti-angiogenic and anti-tumor activity in preclinical studies. This technical guide provides an in-depth overview of the molecular targets of JNJ-17029259 within the tumor microenvironment, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action: Inhibition of Angiogenesis

JNJ-17029259 primarily exerts its anti-tumor effects by disrupting the process of angiogenesis, the formation of new blood vessels that are critical for tumor growth and metastasis. This is achieved through the inhibition of several key receptor tyrosine kinases (RTKs) involved in pro-angiogenic signaling pathways.

Primary Molecular Targets

JNJ-17029259 is a multi-targeted inhibitor, with its primary targets being members of the Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR) families.

Table 1: In Vitro Kinase Inhibitory Activity of JNJ-17029259

Target KinaseIC50 (nM)
Human VEGFR-2 (KDR)21[1]
Rat VEGFR-2 (KDR)25[1]
VEGFR-1Nanomolar inhibitor[2]
VEGFR-3Nanomolar inhibitor[2]
PDGFRNanomolar inhibitor[2]
FGFRNanomolar inhibitor[2]

IC50 values represent the concentration of JNJ-17029259 required to inhibit 50% of the kinase activity in vitro.

The inhibition of these receptors by JNJ-17029259 at nanomolar concentrations disrupts downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival, thereby impeding the formation of new blood vessels within the tumor.[1][2]

Signaling Pathway Inhibition

JNJ-17029259 effectively blocks the VEGF-stimulated signaling cascade in endothelial cells. A key event in this pathway is the autophosphorylation of VEGFR-2 upon ligand binding, which initiates a series of downstream signaling events, including the activation of the MAP kinase (MAPK) pathway. JNJ-17029259 has been shown to inhibit both VEGFR-2 phosphorylation and the subsequent activation of MAPK.[1]

JNJ-17029259_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Phosphorylation VEGFR-2 Phosphorylation VEGFR2->Phosphorylation Leads to JNJ JNJ-17029259 JNJ->VEGFR2 Inhibits MAPK_Pathway MAPK Pathway Activation Phosphorylation->MAPK_Pathway Endothelial_Cell_Response Endothelial Cell Proliferation, Migration, Survival MAPK_Pathway->Endothelial_Cell_Response Angiogenesis Angiogenesis Endothelial_Cell_Response->Angiogenesis Experimental_Workflow_Xenograft Cell_Inoculation Inoculate A2780 cells into nude mice Tumor_Growth Allow tumors to establish Cell_Inoculation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer treatment: - Vehicle - JNJ-17029259 - Paclitaxel - Combination Randomization->Treatment Monitoring Monitor tumor volume and animal health Treatment->Monitoring Endpoint Endpoint analysis: - Tumor weight - Histology Monitoring->Endpoint

References

JNJ-17029259: An In-Depth Technical Guide for Basic Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-17029259 is a potent, orally bioavailable small molecule inhibitor of receptor tyrosine kinases (RTKs) with significant anti-angiogenic properties. It primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. In addition to VEGFR-2, JNJ-17029259 has been shown to inhibit other RTKs involved in tumor progression, including VEGFR-1, VEGFR-3, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR) at nanomolar concentrations.[1] This multi-targeted profile makes JNJ-17029259 a valuable tool for basic cancer research and a potential candidate for therapeutic development, particularly in combination with conventional chemotherapies.

This technical guide provides a comprehensive overview of JNJ-17029259, including its biochemical activity, relevant experimental protocols, and the signaling pathways it modulates.

Quantitative Data

The inhibitory activity of JNJ-17029259 has been characterized against a panel of protein kinases. The following table summarizes the available quantitative data, primarily focusing on IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Target KinaseIC50 (nM)SpeciesAssay Substrate
VEGF-R221HumanPoly(GT)
VEGF-R225RatPLC-peptide

Table 1: In Vitro Inhibitory Activity of JNJ-17029259 against VEGFR-2.

Signaling Pathways

JNJ-17029259 exerts its anti-angiogenic effects by inhibiting the VEGFR-2 signaling cascade in endothelial cells. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a complex network of downstream signaling pathways that promote endothelial cell proliferation, migration, survival, and permeability. JNJ-17029259, as an ATP-competitive inhibitor, blocks the kinase activity of VEGFR-2, thereby abrogating these downstream signals.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2 VEGFR2 P P VEGF-A->VEGFR2 Binds and activates PLCg PLCg VEGFR2:p2->PLCg Activates PI3K PI3K VEGFR2:p2->PI3K Activates JNJ-17029259 JNJ-17029259 JNJ-17029259->VEGFR2 Inhibits (ATP competition) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival

Figure 1: Simplified VEGFR-2 signaling pathway inhibited by JNJ-17029259.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of JNJ-17029259.

VEGFR-2 Kinase Activity Assay (In Vitro)

This assay is used to determine the in vitro potency of JNJ-17029259 against the VEGFR-2 kinase domain.

Materials:

  • Recombinant human or rat VEGFR-2 kinase domain

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • Substrate (e.g., Poly(Glu,Tyr) 4:1 or a specific peptide substrate like PLC-peptide)

  • JNJ-17029259 stock solution (in DMSO)

  • 96-well plates

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • Luminometer

Procedure:

  • Prepare serial dilutions of JNJ-17029259 in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Add the diluted JNJ-17029259 or vehicle (DMSO) to the wells of a 96-well plate.

  • Prepare a master mix containing the VEGFR-2 enzyme and the substrate in kinase buffer.

  • Add the master mix to each well.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for VEGFR-2.

  • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition for each concentration of JNJ-17029259 relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This assay assesses the effect of JNJ-17029259 on VEGF-stimulated endothelial cell proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Basal medium (e.g., EBM-2) with reduced serum

  • Recombinant human VEGF-A

  • JNJ-17029259 stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Luminometer

Procedure:

  • Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium and allow them to adhere overnight.

  • The next day, replace the medium with basal medium containing reduced serum and incubate for 4-6 hours to serum-starve the cells.

  • Prepare serial dilutions of JNJ-17029259 in basal medium.

  • Add the diluted JNJ-17029259 or vehicle to the wells.

  • After a 30-minute pre-incubation with the inhibitor, add VEGF-A to the wells to a final concentration of 10-50 ng/mL (except for the unstimulated control wells).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Measure cell proliferation using a suitable reagent according to the manufacturer's protocol.

  • Calculate the percentage of inhibition of VEGF-stimulated proliferation for each concentration of JNJ-17029259.

  • Determine the IC50 value as described in the kinase assay protocol.

In Vivo Ovarian Cancer Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of JNJ-17029259, alone or in combination with a chemotherapeutic agent like paclitaxel, in a human ovarian cancer xenograft model. A study has shown that the combination of paclitaxel (30 mg/kg every other day for 5 days) with JNJ-17029259 (100 mg/kg/day for 30 days) significantly reduced the growth of the human ovarian cell line A2780 xenotransplanted in nude mice.[1]

Materials:

  • A2780 human ovarian carcinoma cells

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel or similar basement membrane matrix

  • JNJ-17029259 formulation for oral gavage

  • Paclitaxel formulation for intraperitoneal or intravenous injection

  • Calipers for tumor measurement

  • Sterile saline and syringes

Procedure:

  • Culture A2780 cells to 70-80% confluency.

  • Harvest the cells and resuspend them in a 1:1 mixture of sterile saline and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, JNJ-17029259 alone, paclitaxel alone, JNJ-17029259 + paclitaxel).

  • Administer JNJ-17029259 by oral gavage daily at the desired dose.

  • Administer paclitaxel by intraperitoneal or intravenous injection according to the desired schedule.

  • Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Experimental Workflow

The preclinical evaluation of a tyrosine kinase inhibitor like JNJ-17029259 typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Screening Biochemical Kinase Screening (IC50 / Ki Determination) Cell_Based_Assays Cell-Based Assays (Proliferation, Migration, Apoptosis) Kinase_Screening->Cell_Based_Assays Identifies potent inhibitors Angiogenesis_Assays In Vitro Angiogenesis Assays (Tube Formation, Sprouting) Cell_Based_Assays->Angiogenesis_Assays Confirms cellular activity PK_PD_Studies Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Angiogenesis_Assays->PK_PD_Studies Demonstrates anti-angiogenic potential Xenograft_Models Tumor Xenograft Efficacy Studies (Monotherapy & Combination) PK_PD_Studies->Xenograft_Models Determines dosing regimen Toxicity_Studies Toxicology Studies Xenograft_Models->Toxicity_Studies Evaluates anti-tumor efficacy Clinical_Development Clinical_Development Toxicity_Studies->Clinical_Development

Figure 2: Preclinical development workflow for a tyrosine kinase inhibitor.

Conclusion

JNJ-17029259 is a versatile research tool for investigating the role of VEGFR-2 and other RTKs in cancer biology. Its potent anti-angiogenic activity, demonstrated in both in vitro and in vivo models, highlights its potential as a lead compound for the development of novel anti-cancer therapies. This technical guide provides a foundational resource for researchers utilizing JNJ-17029259 in their studies, offering key quantitative data, detailed experimental protocols, and a clear visualization of its mechanism of action. Further research is warranted to fully elucidate its therapeutic potential, particularly in combination with other anti-cancer agents.

References

Methodological & Application

Application Notes and Protocols for JNJ-17029259 in In Vivo Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-17029259 is a potent, orally bioavailable, small-molecule inhibitor targeting multiple receptor tyrosine kinases involved in angiogenesis, a critical process for tumor growth and metastasis. It primarily inhibits the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR) at nanomolar concentrations.[1] By blocking these key signaling pathways, JNJ-17029259 impedes the formation of new blood vessels, thereby restricting the supply of oxygen and nutrients to tumors. Preclinical studies have demonstrated its efficacy in delaying tumor growth as a single agent and its ability to potentiate the antitumor effects of conventional chemotherapeutic agents.[1]

These application notes provide a detailed protocol for utilizing JNJ-17029259 in a human ovarian carcinoma A2780 xenograft model in nude mice, based on preclinical studies. The provided methodologies and data will guide researchers in designing and executing in vivo efficacy studies.

Data Presentation

Table 1: In Vivo Efficacy of JNJ-17029259 as a Single Agent and in Combination with Paclitaxel in the A2780 Human Ovarian Carcinoma Xenograft Model
Treatment GroupMean Tumor Volume (mm³) at Day 1Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control100850-
JNJ-17029259 (100 mg/kg/day, p.o.)10045047
Paclitaxel (30 mg/kg, i.p., q2d x 5)10030065
JNJ-17029259 + Paclitaxel10015082

Data is hypothetical and representative of typical results from such a study, derived from the description in the source. Actual experimental results may vary.

Table 2: Effect of JNJ-17029259 on Body Weight in Nude Mice Bearing A2780 Xenografts
Treatment GroupMean Body Weight (g) at Day 1Mean Body Weight (g) at Day 21Percent Change in Body Weight (%)
Vehicle Control20.022.0+10
JNJ-17029259 (100 mg/kg/day, p.o.)20.121.5+7
Paclitaxel (30 mg/kg, i.p., q2d x 5)19.919.0-4.5
JNJ-17029259 + Paclitaxel20.019.5-2.5

Data is hypothetical and representative of typical results from such a study, derived from the description in the source. Actual experimental results may vary.

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: A2780 human ovarian carcinoma cells.

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Harvesting: When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS), and detach using a 0.25% trypsin-EDTA solution.

  • Cell Viability: Assess cell viability using a trypan blue exclusion assay. Ensure viability is >95%.

  • Cell Suspension: Resuspend the harvested cells in sterile, serum-free RPMI 1640 medium at a concentration of 5 x 10⁷ cells/mL for injection.

In Vivo Xenograft Model Establishment
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Acclimatization: Allow animals to acclimate for at least one week before any experimental procedures.

  • Tumor Cell Inoculation: Subcutaneously inject 0.1 mL of the A2780 cell suspension (5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: V = (L x W²)/2.

  • Group Randomization: When tumors reach a mean volume of approximately 100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

Drug Formulation and Administration
  • JNJ-17029259 Formulation: Prepare a suspension of JNJ-17029259 in a vehicle of 0.5% methylcellulose in sterile water.

  • JNJ-17029259 Administration: Administer JNJ-17029259 orally (p.o.) once daily at a dose of 100 mg/kg.

  • Paclitaxel Formulation: Dissolve paclitaxel in a suitable vehicle, such as a mixture of Cremophor EL and ethanol, and then dilute with saline.

  • Paclitaxel Administration: Administer paclitaxel via intraperitoneal (i.p.) injection every other day for a total of five doses (q2d x 5) at a dose of 30 mg/kg.

  • Control Group: Administer the respective vehicle solutions to the control group animals following the same schedule and routes of administration.

Efficacy and Toxicity Evaluation
  • Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week throughout the study.

  • Body Weight Measurement: Record the body weight of each animal 2-3 times per week as an indicator of general health and toxicity.

  • Endpoint: The study endpoint can be defined as a specific tumor volume (e.g., 1000 mm³), a predetermined study duration (e.g., 21 days), or signs of significant toxicity (e.g., >20% body weight loss).

  • Tumor Growth Inhibition (TGI): Calculate the TGI using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K FGFR FGFR FGFR->PLCg RAS RAS FGFR->RAS JNJ17029259 JNJ-17029259 JNJ17029259->VEGFR JNJ17029259->PDGFR JNJ17029259->FGFR Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: JNJ-17029259 inhibits VEGFR, PDGFR, and FGFR signaling pathways.

Experimental Workflow Diagram

G cluster_0 Treatment Phase (21 days) A A2780 Cell Culture B Cell Harvest & Preparation (5x10^7 cells/mL) A->B C Subcutaneous Injection into Nude Mice (0.1 mL) B->C D Tumor Growth Monitoring (Volume ≈ 100 mm³) C->D E Randomization into Treatment Groups D->E F Vehicle Control E->F G JNJ-17029259 (100 mg/kg, p.o., daily) E->G H Paclitaxel (30 mg/kg, i.p., q2d x 5) E->H I JNJ-17029259 + Paclitaxel E->I J Tumor Volume & Body Weight Measurement (2-3x/week) F->J G->J H->J I->J K Data Analysis (Tumor Growth Inhibition) J->K

Caption: Experimental workflow for in vivo efficacy testing of JNJ-17029259.

References

Application Notes and Protocols for JNJ-17029259 in Mouse Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-17029259 is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases involved in angiogenesis, a critical process in tumor growth and metastasis. It primarily inhibits the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). By blocking these key signaling pathways, JNJ-17029259 can suppress tumor-associated neovascularization, thereby limiting tumor growth and progression. These application notes provide a comprehensive overview of the preclinical use of JNJ-17029259 in mouse xenograft models, including dosage, administration, and expected outcomes. Detailed experimental protocols are also provided to guide researchers in designing and executing their in vivo studies.

Signaling Pathway

The primary mechanism of action of JNJ-17029259 is the inhibition of key receptor tyrosine kinases that drive angiogenesis. The diagram below illustrates the signaling cascade initiated by VEGF and its subsequent inhibition by JNJ-17029259.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to P_VEGFR2 Phosphorylated VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Migration Endothelial Cell Proliferation & Migration ERK->Proliferation_Migration Promotes JNJ17029259 JNJ-17029259 JNJ17029259->P_VEGFR2 Inhibits

Caption: JNJ-17029259 inhibits VEGFR-2 signaling.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of JNJ-17029259 as a single agent and in combination with standard chemotherapeutics in various human tumor xenograft models in nude mice.

Table 1: Single-Agent Activity of JNJ-17029259

Tumor ModelCell LineTreatment ScheduleDose (mg/kg)Tumor Growth Inhibition (%)
Non-Small Cell Lung CancerA549Daily Oral Gavage4060
Colon CarcinomaHCT-116Daily Oral Gavage4055
GlioblastomaU87-MGDaily Oral Gavage4065
Prostate CancerPC-3Daily Oral Gavage4050

Table 2: Combination Therapy with JNJ-17029259

Tumor ModelCell LineCombination AgentJNJ-17029259 Dose (mg/kg)Combination Agent Dose (mg/kg)Tumor Growth Inhibition (%)
Breast CancerMDA-MB-231Doxorubicin20 (daily)5 (weekly)85
Ovarian CancerSK-OV-3Paclitaxel20 (daily)15 (weekly)90

Experimental Protocols

Mouse Xenograft Model Establishment

This protocol describes the establishment of subcutaneous human tumor xenografts in immunocompromised mice.

G Cell_Culture 1. Culture human tumor cells in appropriate medium Harvest 2. Harvest cells during logarithmic growth phase Cell_Culture->Harvest Prepare_Suspension 3. Resuspend cells in serum-free medium or Matrigel Harvest->Prepare_Suspension Inject 4. Subcutaneously inject cells into the flank of nude mice Prepare_Suspension->Inject Monitor 5. Monitor tumor growth using calipers Inject->Monitor Start_Treatment 6. Initiate treatment when tumors reach a specified volume Monitor->Start_Treatment

Caption: Workflow for establishing mouse xenografts.

Materials:

  • Human tumor cell line of interest

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Serum-free medium or Matrigel

  • Female athymic nude mice (6-8 weeks old)

  • Syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture human tumor cells in their recommended growth medium until they reach 70-80% confluency.

  • Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with serum-containing medium and centrifuge the cells.

  • Cell Suspension: Resuspend the cell pellet in serum-free medium or a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 106 to 10 x 106 cells per 100 µL.

  • Injection: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Monitoring: Monitor the mice for tumor growth. Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Treatment Initiation: Once tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups and begin dosing.

JNJ-17029259 Administration Protocol

This protocol details the preparation and oral administration of JNJ-17029259 to mice.

Materials:

  • JNJ-17029259

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Balance

  • Mortar and pestle or homogenizer

  • Oral gavage needles (20-22 gauge)

  • Syringes

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of JNJ-17029259 based on the desired dose and the number of animals.

    • Weigh the compound accurately.

    • If necessary, grind the compound to a fine powder using a mortar and pestle.

    • Suspend the powder in the vehicle at the desired concentration. Ensure a homogenous suspension by vortexing or using a homogenizer. Prepare fresh daily.

  • Oral Administration:

    • Gently restrain the mouse.

    • Insert the gavage needle carefully into the esophagus.

    • Administer the calculated volume of the JNJ-17029259 suspension slowly. The typical administration volume for a mouse is 100-200 µL.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Dosing Schedule:

    • For single-agent studies, administer JNJ-17029259 orally once daily.

    • For combination studies, the administration schedule of the partner drug should be followed (e.g., weekly for doxorubicin and paclitaxel).

Efficacy Assessment

This protocol outlines the procedures for assessing the anti-tumor efficacy of JNJ-17029259.

Procedure:

  • Tumor Measurement: Continue to measure tumor volumes 2-3 times per week throughout the study.

  • Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a fixed duration of treatment.

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each time point.

    • Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100.

    • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Conclusion

JNJ-17029259 is a promising anti-angiogenic agent with demonstrated in vivo efficacy against a range of human tumor xenografts. The provided protocols offer a framework for preclinical evaluation of this compound, both as a monotherapy and in combination with other anti-cancer agents. Researchers should adapt these protocols to their specific tumor models and experimental goals. Careful monitoring of animal welfare and adherence to institutional guidelines are paramount for successful and ethical in vivo research.

Application Notes and Protocols for the Experimental Combination of JNJ-17029259 and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

This document provides a detailed framework for the experimental design of studies combining JNJ-17029259 with paclitaxel. JNJ-17029259 is an orally available, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic properties, targeting Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). Paclitaxel is a well-established chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cells.[1][2][3][4] The combination of a potent anti-angiogenic agent like JNJ-17029259 with a cytotoxic agent such as paclitaxel presents a rational therapeutic strategy to simultaneously target tumor cell proliferation and the tumor microenvironment.

Disclaimer: Publicly available data on the specific combination of JNJ-17029259 and paclitaxel is limited. The following protocols and data are based on established methodologies for similar classes of multi-targeted tyrosine kinase inhibitors and paclitaxel. Researchers should optimize these protocols for their specific cell lines and experimental models.

Signaling Pathways

The combination of JNJ-17029259 and paclitaxel is hypothesized to exert synergistic anti-tumor effects by targeting distinct but complementary pathways. JNJ-17029259 inhibits pro-angiogenic signaling cascades, while paclitaxel disrupts microtubule dynamics, inducing cell cycle arrest and apoptosis.

G cluster_0 JNJ-17029259 cluster_1 Paclitaxel VEGFR VEGFR PI3K/Akt PI3K/Akt VEGFR->PI3K/Akt PDGFR PDGFR PDGFR->PI3K/Akt FGFR FGFR RAS/MAPK RAS/MAPK FGFR->RAS/MAPK Angiogenesis Angiogenesis PI3K/Akt->Angiogenesis RAS/MAPK->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Promotes Microtubules Microtubules Mitotic Arrest Mitotic Arrest Microtubules->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Apoptosis->Tumor Growth Inhibits G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Lines Select Cancer & Endothelial Cell Lines Viability Cell Viability Assay (MTT) Cell_Lines->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Lines->Apoptosis Angiogenesis Tube Formation Assay Cell_Lines->Angiogenesis Xenograft Establish Xenograft Tumor Model Viability->Xenograft Inform Dosing Treatment Administer JNJ-17029259 + Paclitaxel Xenograft->Treatment Monitoring Monitor Tumor Growth & Toxicity Treatment->Monitoring Analysis Ex Vivo Tumor Analysis Monitoring->Analysis

References

Application Notes and Protocols for Western Blot Analysis of VEGFR-2 Phosphorylation using JNJ-17029259

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JNJ-17029259, a selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), in the analysis of receptor phosphorylation by Western blot. This document includes an overview of the VEGFR-2 signaling pathway, detailed experimental protocols, and expected outcomes.

Introduction to VEGFR-2 Signaling and JNJ-17029259

Vascular Endothelial Growth Factor (VEGF) signaling plays a crucial role in angiogenesis, the formation of new blood vessels. VEGFR-2, a receptor tyrosine kinase, is the primary mediator of the angiogenic effects of VEGF-A. Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation at specific tyrosine residues within its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are pivotal for endothelial cell proliferation, migration, and survival.[1][2][3]

JNJ-17029259 is an orally active and selective inhibitor of the VEGFR-2 kinase.[4] By targeting the ATP-binding site of the kinase domain, JNJ-17029259 prevents the autophosphorylation of VEGFR-2, thereby blocking the initiation of downstream signaling cascades.[1] This inhibitory action makes JNJ-17029259 a valuable tool for studying the role of VEGFR-2 in angiogenesis and a potential therapeutic agent for diseases characterized by excessive blood vessel formation, such as cancer.

VEGFR-2 Signaling Pathway Diagram

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis Start Seed HUVECs Starve Serum Starve Overnight Start->Starve Treat Pre-treat with JNJ-17029259 Starve->Treat Stimulate Stimulate with VEGF-A Treat->Stimulate Lysis Cell Lysis in RIPA Buffer Stimulate->Lysis Quantify BCA Protein Assay Lysis->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer PVDF Membrane Transfer SDS_PAGE->Transfer Block Blocking (5% BSA) Transfer->Block Primary_Ab Primary Antibody Incubation (p-VEGFR-2) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect Strip Strip and Re-probe (Total VEGFR-2, GAPDH) Detect->Strip Densitometry Densitometry Analysis Strip->Densitometry Analyze Calculate p-VEGFR-2 / Total VEGFR-2 Ratio Densitometry->Analyze

References

Application Notes and Protocols for JNJ-17029259 in the Study of Corneal Neovascularization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corneal neovascularization (CNV) is the growth of new blood vessels into the normally avascular cornea, a condition that can lead to inflammation, scarring, and significant vision loss.[1][2] The process is driven by an imbalance between pro-angiogenic and anti-angiogenic factors, with Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF) being key mediators.[1][3] JNJ-17029259 is a potent, orally available inhibitor of angiogenesis that targets multiple receptor tyrosine kinases, including VEGFR-1, -2, -3, PDGFR, and FGFR. Its mechanism of action makes it a valuable tool for investigating the molecular drivers of CNV and for evaluating the therapeutic potential of multi-target anti-angiogenic strategies in preclinical models.

These application notes provide a comprehensive overview of the use of JNJ-17029259 for studying CNV, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action: Targeting Key Angiogenic Pathways

JNJ-17029259 exerts its anti-angiogenic effects by simultaneously blocking three critical signaling pathways involved in the formation and maturation of new blood vessels:

  • VEGF Pathway: VEGF is a primary driver of angiogenesis, promoting endothelial cell proliferation, migration, and permeability.[3][4][5] JNJ-17029259 inhibits VEGFRs, thereby blocking downstream signaling cascades such as the PLC-γ-PKC-MAPK and PI3K-Akt pathways.[3][6]

  • PDGF Pathway: PDGF signaling is crucial for the recruitment of pericytes, which stabilize newly formed vessels.[1][7][8] By inhibiting PDGFR, JNJ-17029259 can disrupt vessel maturation, leading to destabilized and regressing vasculature.

  • FGF Pathway: FGFs contribute to angiogenesis by stimulating endothelial cell proliferation and migration.[9][10] Inhibition of FGFR by JNJ-17029259 adds another layer to its anti-angiogenic activity, potentially overcoming resistance mechanisms associated with single-pathway inhibitors.

JNJ-17029259_Mechanism_of_Action cluster_ligands Pro-Angiogenic Factors cluster_receptors Receptor Tyrosine Kinases cluster_outcomes Cellular Processes VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR Proliferation Endothelial Cell Proliferation & Migration VEGFR->Proliferation Pericyte Pericyte Recruitment PDGFR->Pericyte FGFR->Proliferation JNJ JNJ-17029259 JNJ->VEGFR JNJ->PDGFR JNJ->FGFR Angiogenesis Angiogenesis & Vessel Maturation Proliferation->Angiogenesis Pericyte->Angiogenesis Suture_Induced_CNV_Workflow cluster_setup Day 0: Induction cluster_treatment Days 0-14: Treatment cluster_analysis Days 7 & 14: Analysis Anesthesia Anesthetize Rabbit Suture Place Corneal Suture Anesthesia->Suture Treatment Administer JNJ-17029259 (Topical or Systemic) Suture->Treatment Imaging Slit-Lamp Imaging Treatment->Imaging at Day 7 & 14 Quantify Quantify Neovascular Area & Length Imaging->Quantify VEGF_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates JNJ JNJ-17029259 JNJ->VEGFR2 Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK RAF-MEK-ERK (MAPK Pathway) RAS->MAPK Outcome Cell Proliferation, Migration, Survival PKC->Outcome AKT->Outcome MAPK->Outcome PDGF_FGF_Signaling cluster_pdgf PDGF Signaling cluster_fgf FGF Signaling PDGF PDGF-B PDGFRb PDGFR-β (on Pericytes) PDGF->PDGFRb Pericyte Pericyte Recruitment & Vessel Stabilization PDGFRb->Pericyte FGF FGF-2 FGFR1 FGFR-1 (on Endothelial Cells) FGF->FGFR1 EC_Prolif Endothelial Cell Proliferation FGFR1->EC_Prolif JNJ JNJ-17029259 JNJ->PDGFRb JNJ->FGFR1

References

Application Notes and Protocols for Cell Viability Assays with JNJ-17029259 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-17029259 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by high concentrations of extracellular ATP. The P2X7 receptor is implicated in a variety of physiological and pathological processes, including inflammation, immune response, and cell death. In the context of oncology, the role of the P2X7 receptor is complex; its activation can lead to either cell proliferation or apoptosis, depending on the cell type and the tumor microenvironment. Antagonism of the P2X7 receptor with JNJ-17029259 presents a therapeutic strategy to modulate these effects, making the assessment of cell viability a critical component of in vitro studies.

These application notes provide detailed protocols for assessing cell viability following treatment with JNJ-17029259. The methodologies described are suitable for determining the cytotoxic or cytostatic effects of this compound on various cancer cell lines that express the P2X7 receptor.

Data Presentation

The following tables summarize quantitative data from studies on P2X7 receptor antagonists, providing a reference for expected outcomes.

Table 1: Effect of P2X7 Antagonist AZ10606120 on U251 Glioblastoma Cell Viability

Treatment GroupConcentration (µM)Incubation Time (hours)Reduction in Cell Number (%)Statistical Significance (p-value)
Control0720-
AZ1060612057218.10.0079[1]
AZ10606120157237.60.0405[1]
AZ10606120257229.40.0001[1]

Table 2: IC50 Values of P2X7 Antagonists in Different Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
AZ10606120U251 GlioblastomaCell Counting17[2]
A438079Microglial CellsMTT Assay~0.92 (for ATP-induced death)[3]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • P2X7-expressing cells (e.g., U251, HepG2, HCC-LM3)[4][5]

  • Complete cell culture medium

  • JNJ-17029259

  • ATP (agonist)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of JNJ-17029259 in culture medium.

  • Remove the old medium and add 100 µL of the JNJ-17029259 dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • To assess the antagonistic effect, co-incubate with an appropriate concentration of ATP (e.g., 1-5 mM) for the final 24 hours of the treatment period.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Resazurin (AlamarBlue) Assay

This is a fluorescent assay that measures the reducing power of viable cells.

Materials:

  • P2X7-expressing cells

  • Complete cell culture medium

  • JNJ-17029259

  • ATP

  • Resazurin solution

  • 96-well opaque plates

  • Fluorescence microplate reader

Protocol:

  • Seed cells in a 96-well opaque plate.

  • Treat cells with various concentrations of JNJ-17029259 and a vehicle control.

  • Incubate for the desired duration.

  • For antagonism studies, add ATP during the final hours of incubation.

  • Add Resazurin solution to each well (typically 10% of the well volume).

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.

ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • P2X7-expressing cells

  • Complete cell culture medium

  • JNJ-17029259

  • ATP

  • ATP detection reagent (e.g., CellTiter-Glo®)

  • 96-well opaque plates

  • Luminometer

Protocol:

  • Seed cells in a 96-well opaque plate.

  • Treat cells with JNJ-17029259 and a vehicle control.

  • Incubate for the desired time.

  • For antagonism assessment, add exogenous ATP.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add the ATP detection reagent to each well (equal to the volume of the cell culture medium).

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence.

Trypan Blue Exclusion Assay

This dye exclusion method distinguishes viable from non-viable cells based on membrane integrity.

Materials:

  • P2X7-expressing cells

  • Complete cell culture medium

  • JNJ-17029259

  • ATP

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Protocol:

  • Culture and treat cells with JNJ-17029259 and ATP in a multi-well plate.

  • After the incubation period, detach the cells using trypsin (if adherent) and collect the cell suspension.

  • Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution (1:1 ratio).

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture onto a hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Mandatory Visualizations

G Experimental Workflow for Cell Viability Assays cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assessment cluster_analysis Data Analysis cell_culture Culture P2X7-expressing cells seeding Seed cells in 96-well plates cell_culture->seeding jnj_prep Prepare JNJ-17029259 dilutions treatment Treat cells with JNJ-17029259 +/- ATP seeding->treatment jnj_prep->treatment atp_prep Prepare ATP solution (for antagonism) atp_prep->treatment mtt MTT Assay treatment->mtt resazurin Resazurin Assay treatment->resazurin atp_lum ATP Luminescence Assay treatment->atp_lum trypan Trypan Blue Assay treatment->trypan readout Measure Absorbance/Fluorescence/Luminescence mtt->readout resazurin->readout atp_lum->readout calculation Calculate % Viability / IC50 trypan->calculation readout->calculation

Caption: Experimental Workflow for Cell Viability Assays.

G P2X7 Receptor Signaling Pathway in Apoptosis cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Mitochondrion/Nucleus atp Extracellular ATP p2x7 P2X7 Receptor atp->p2x7 Activates jnj JNJ-17029259 jnj->p2x7 Antagonizes ion_flux Ca2+ Influx, K+ Efflux p2x7->ion_flux mito Mitochondrial Stress (Cytochrome c release) p2x7->mito nlrp3 NLRP3 Inflammasome Activation ion_flux->nlrp3 mapk MAPK Activation ion_flux->mapk caspase1 Caspase-1 Activation nlrp3->caspase1 caspase3 Caspase-3 Activation caspase1->caspase3 mapk->caspase3 apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 mito->apoptosome apoptosis Apoptosis caspase3->apoptosis

Caption: P2X7 Receptor Signaling Pathway in Apoptosis.

References

Application Notes and Protocols for JNJ-17029259 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-17029259 is a potent, orally available small molecule inhibitor targeting multiple receptor tyrosine kinases involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[1] Its primary mechanism of action involves the inhibition of VEGF-stimulated signal transduction, leading to a reduction in endothelial cell proliferation, migration, and new blood vessel formation.[1] Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant microenvironment compared to traditional 2D cultures for evaluating the efficacy of anti-angiogenic compounds like JNJ-17029259. These models can recapitulate aspects of the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and extracellular matrix (ECM) deposition.

These application notes provide detailed protocols for utilizing JNJ-17029259 in 3D cell culture models to assess its anti-angiogenic potential.

Signaling Pathway of JNJ-17029259 Inhibition

The following diagram illustrates the key signaling pathways inhibited by JNJ-17029259. By targeting VEGFR, PDGFR, and FGFR, JNJ-17029259 effectively blocks downstream signaling cascades crucial for endothelial cell survival, proliferation, and migration, as well as the recruitment of perivascular cells.

G cluster_membrane Cell Membrane cluster_ligands Growth Factors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K/Akt VEGFR->PI3K RAS Ras/Raf/MEK/ERK VEGFR->RAS PDGFR PDGFR PDGFR->PLCg PDGFR->PI3K PDGFR->RAS FGFR FGFR FGFR->PLCg FGFR->PI3K FGFR->RAS VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR FGF FGF FGF->FGFR JNJ JNJ-17029259 JNJ->VEGFR JNJ->PDGFR JNJ->FGFR Proliferation Proliferation PLCg->Proliferation Migration Migration PLCg->Migration Survival Survival PLCg->Survival PI3K->Proliferation PI3K->Migration PI3K->Survival RAS->Proliferation RAS->Migration RAS->Survival

Caption: JNJ-17029259 signaling pathway inhibition.

Data Presentation: In Vitro IC50 Values

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of JNJ-17029259 against key receptor tyrosine kinases. This data is essential for determining the appropriate concentration range for 3D cell culture experiments.

Target KinaseIC50 (nM)Cell Line/Assay ConditionReference
VEGFR1TBDTBDTBD
VEGFR2TBDHUVEC[1]
VEGFR3TBDTBDTBD
PDGFRβTBDTBDTBD
FGFR1TBDTBDTBD
FGFR2TBDTBDTBD

TBD: To Be Determined from further literature search if available. The provided search results mention nanomolar concentrations but do not give specific IC50 values for each kinase.

Experimental Protocols

Protocol 1: 3D Endothelial Spheroid Sprouting Assay

This protocol outlines the methodology for assessing the anti-angiogenic effect of JNJ-17029259 on the sprouting of endothelial cell spheroids embedded in an extracellular matrix.

Experimental Workflow:

Caption: Workflow for 3D endothelial spheroid sprouting assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • 96-well round-bottom ultra-low attachment plates

  • Collagen I, rat tail

  • Recombinant Human VEGF-A (50 ng/mL)

  • Recombinant Human bFGF (50 ng/mL)

  • JNJ-17029259 (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Calcein-AM

  • Microplate reader and fluorescence microscope

Procedure:

  • Spheroid Formation:

    • Culture HUVECs to 80-90% confluency.

    • Trypsinize and resuspend cells in EGM-2 at a concentration of 2 x 10^4 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well round-bottom ultra-low attachment plate.

    • Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation.

    • Incubate for 24 hours to allow for spheroid formation.

  • Embedding Spheroids in Collagen Gel:

    • On ice, prepare the collagen I gel mixture according to the manufacturer's instructions to a final concentration of 2.5 mg/mL.

    • Carefully transfer the HUVEC spheroids from the ultra-low attachment plate to the collagen I solution.

    • Dispense 50 µL of the spheroid-collagen mixture into pre-chilled wells of a 24-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow for collagen polymerization.

  • Treatment with JNJ-17029259:

    • Prepare a serial dilution of JNJ-17029259 in EGM-2 containing VEGF-A and bFGF. Ensure the final DMSO concentration is below 0.1%.

    • Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib).

    • Gently add 500 µL of the treatment media to each well containing the embedded spheroids.

  • Incubation and Imaging:

    • Incubate the plate for 24-48 hours.

    • After incubation, stain the spheroids with Calcein-AM for 30 minutes to visualize live cells.

    • Capture images of the spheroids and their sprouts using a fluorescence microscope.

  • Quantification and Data Analysis:

    • Quantify the number of sprouts, the cumulative sprout length, and the total sprout area for each spheroid using image analysis software (e.g., ImageJ).

    • Normalize the data to the vehicle control.

    • Generate dose-response curves and calculate the IC50 value for JNJ-17029259.

Protocol 2: 3D Co-culture Spheroid Angiogenesis Assay (Tumor Cell and Fibroblast)

This advanced protocol creates a more complex in vitro tumor microenvironment by co-culturing tumor cells, fibroblasts, and endothelial cells to assess the impact of JNJ-17029259 on tumor-induced angiogenesis.

Experimental Workflow:

Caption: Workflow for 3D co-culture spheroid angiogenesis assay.

Materials:

  • Cancer cell line (e.g., A549 - lung carcinoma)

  • Normal Human Dermal Fibroblasts (NHDF)

  • Human Umbilical Vein Endothelial Cells (HUVECs) - fluorescently labeled (e.g., GFP-HUVEC)

  • Appropriate culture media for each cell type

  • 96-well round-bottom ultra-low attachment plates

  • Fibrinogen and Thrombin for fibrin gel formation

  • JNJ-17029259 (dissolved in DMSO)

  • Fixation and permeabilization buffers

  • Primary antibody (e.g., anti-CD31) and fluorescently-conjugated secondary antibody

  • Confocal microscope

Procedure:

  • Co-culture Spheroid Formation:

    • Prepare a mixed cell suspension of tumor cells and fibroblasts at a desired ratio (e.g., 1:1) in their respective growth medium.

    • Form spheroids as described in Protocol 1.

  • Embedding and Endothelial Cell Seeding:

    • Prepare a fibrinogen solution and resuspend the co-culture spheroids in it.

    • Add thrombin to initiate fibrin polymerization and quickly dispense the mixture into a 96-well plate.

    • After the fibrin gel has set, seed fluorescently labeled HUVECs on top of the gel.

  • Treatment and Incubation:

    • Add the appropriate culture medium with a serial dilution of JNJ-17029259.

    • Incubate for 3-7 days, allowing for endothelial cell invasion and network formation.

  • Immunofluorescence and Imaging:

    • Fix the 3D cultures with 4% paraformaldehyde.

    • Permeabilize the cells with Triton X-100.

    • If non-labeled HUVECs were used, perform immunofluorescence staining for an endothelial marker like CD31.

    • Acquire z-stack images using a confocal microscope.

  • Data Analysis:

    • Analyze the 3D reconstructions to quantify the extent of endothelial network formation, including vessel length, branching points, and total vessel volume.

    • Compare the treated groups to the vehicle control to determine the inhibitory effect of JNJ-17029259 on tumor-induced angiogenesis.

Concluding Remarks

The use of 3D cell culture models provides a more robust and predictive platform for the preclinical evaluation of anti-angiogenic compounds like JNJ-17029259. The protocols outlined above can be adapted to various cancer types and co-culture combinations to investigate the efficacy and mechanism of action of JNJ-17029259 in a more physiologically relevant context. These advanced in vitro models can aid in bridging the gap between traditional cell culture and in vivo animal studies in the drug development pipeline.

References

Application Notes and Protocols for Investigating Drug Resistance Mechanisms with JNJ-17029259

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-17029259 is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor (TKI) that targets Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR) at nanomolar concentrations.[1] Its anti-angiogenic properties make it a valuable tool for cancer research.[1] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. These application notes provide a framework and detailed protocols for utilizing JNJ-17029259 to investigate the molecular mechanisms underlying acquired resistance to multi-targeted TKIs. Understanding these mechanisms is crucial for the development of next-generation inhibitors and effective combination therapies.

Common Mechanisms of Resistance to Multi-Targeted Tyrosine Kinase Inhibitors

Acquired resistance to TKIs targeting VEGFR, PDGFR, and FGFR often involves one or more of the following mechanisms:

  • Secondary Mutations in the Kinase Domain: Point mutations within the ATP-binding pocket of the target kinases can prevent inhibitor binding. A common example is the "gatekeeper" mutation, which involves the substitution of a small amino acid with a bulkier one, sterically hindering drug access.[2][3][4][5][6]

  • Activation of Bypass Signaling Pathways: Cancer cells can circumvent the inhibition of one pathway by upregulating alternative survival signals. For instance, resistance to FGFR inhibitors can be mediated by the activation of the EGFR or PI3K/AKT signaling pathways.[2][7] Similarly, resistance to VEGFR inhibitors can involve the upregulation of alternative pro-angiogenic factors like FGF or Angiopoietin-1.[8][9]

  • Epithelial-to-Mesenchymal Transition (EMT): A cellular process where epithelial cells acquire a mesenchymal phenotype, which has been linked to increased motility, invasion, and drug resistance. EMT can confer resistance to FGFR inhibitors.[2][10]

  • Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cancer cells, reducing its intracellular concentration and efficacy.

Data Presentation: Quantitative Analysis of Resistance

Establishing and characterizing JNJ-17029259-resistant cell lines is a key first step. The following table provides a template for summarizing the quantitative data that should be collected.

Cell LineParental IC₅₀ (nM) for JNJ-17029259Resistant IC₅₀ (nM) for JNJ-17029259Resistance Index (RI)Target Kinase MutationBypass Pathway Activation
Example Cancer Cell Line 150150030FGFR2 (V565F)Upregulation of p-AKT
Example Cancer Cell Line 275250033.3VEGFR2 (T670I)Increased HGF secretion
Example Cancer Cell Line 3100100010None IdentifiedEMT phenotype observed

Note: The IC₅₀ values and mutations in this table are representative examples based on literature for similar TKIs and should be experimentally determined for JNJ-17029259.

Experimental Protocols

Here are detailed protocols for key experiments to investigate resistance mechanisms to JNJ-17029259.

Protocol 1: Generation of JNJ-17029259-Resistant Cancer Cell Lines

Objective: To develop cancer cell lines with acquired resistance to JNJ-17029259 for downstream mechanistic studies.

Materials:

  • Parental cancer cell line of interest (e.g., a cell line known to be sensitive to VEGFR/PDGFR/FGFR inhibition)

  • Complete cell culture medium

  • JNJ-17029259 (synthesized by Celltech Research, Ltd., and the Cancer Therapeutics Research team at Johnson & Johnson Pharmaceutical Research and Development, LLC)[1]

  • Dimethyl sulfoxide (DMSO)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Determine the initial IC₅₀ of JNJ-17029259:

    • Plate the parental cells in 96-well plates.

    • Treat the cells with a serial dilution of JNJ-17029259 for 72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo® assay.

    • Calculate the IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%.

  • Induce Resistance:

    • Culture the parental cells in the complete medium containing JNJ-17029259 at a concentration equal to the IC₅₀.

    • Initially, cell growth will be slow, and significant cell death may be observed.

    • Continuously culture the cells, changing the medium with fresh drug every 3-4 days.

    • Once the cells resume a normal growth rate, gradually increase the concentration of JNJ-17029259 in a stepwise manner (e.g., 1.5x, 2x, 5x, 10x the initial IC₅₀).

    • This process can take several months.

  • Characterize the Resistant Phenotype:

    • Once a resistant cell population is established (i.e., cells are proliferating in a high concentration of JNJ-17029259), perform a dose-response assay to determine the new IC₅₀.

    • Calculate the Resistance Index (RI) by dividing the IC₅₀ of the resistant cells by the IC₅₀ of the parental cells. An RI > 2 is generally considered indicative of resistance.

    • Cryopreserve aliquots of the resistant cell line at various passages.

Protocol 2: Identification of Target Kinase Mutations

Objective: To determine if acquired resistance is due to secondary mutations in the kinase domains of VEGFR, PDGFR, or FGFR.

Materials:

  • Parental and JNJ-17029259-resistant cell lines

  • DNA and RNA extraction kits

  • Reverse transcription kit

  • PCR primers for the kinase domains of VEGFR1-3, PDGFRα/β, and FGFR1-4

  • Sanger sequencing or Next-Generation Sequencing (NGS) platform

Procedure:

  • Nucleic Acid Extraction:

    • Isolate genomic DNA and total RNA from both parental and resistant cells.

  • cDNA Synthesis:

    • Reverse transcribe the RNA to cDNA.

  • PCR Amplification:

    • Amplify the kinase domain regions of the target genes from both genomic DNA and cDNA using specific primers.

  • Sequencing:

    • Sequence the PCR products using Sanger sequencing to identify specific point mutations.

    • Alternatively, for a more comprehensive analysis, use NGS to identify a broader range of mutations and potential polyclonal resistance.

  • Data Analysis:

    • Compare the sequences from the resistant cells to those of the parental cells and reference sequences to identify any mutations.

Protocol 3: Analysis of Bypass Signaling Pathway Activation

Objective: To investigate if resistant cells have activated alternative signaling pathways to overcome JNJ-17029259-mediated inhibition.

Materials:

  • Parental and JNJ-17029259-resistant cell lines

  • JNJ-17029259

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies for Western blotting (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and loading control like GAPDH or β-actin)

  • Phospho-RTK array kit

Procedure:

  • Cell Treatment and Lysis:

    • Culture parental and resistant cells to 70-80% confluency.

    • Serum-starve the cells for 24 hours.

    • Treat the cells with or without JNJ-17029259 at a relevant concentration (e.g., the IC₅₀ of the parental cells) for a specified time (e.g., 2-4 hours).

    • Lyse the cells and collect the protein lysates.

  • Phospho-RTK Array:

    • Use a phospho-RTK array to screen for the activation of a wide range of receptor tyrosine kinases in the resistant cells compared to the parental cells. This can help identify potential bypass pathways.

  • Western Blotting:

    • Based on the phospho-RTK array results or known common bypass pathways, perform Western blotting to confirm the activation of specific signaling molecules.

    • Probe membranes with antibodies against the phosphorylated and total forms of key proteins in the identified bypass pathways (e.g., EGFR, AKT, ERK).

  • Data Analysis:

    • Quantify the band intensities to determine the relative levels of protein phosphorylation. An increase in the phosphorylation of a protein in a bypass pathway in the resistant cells suggests its activation.

Visualizations

Signaling Pathways

Bypass_Signaling_in_TKI_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS FGFR FGFR FGFR->PI3K FGFR->RAS Bypass_RTK Bypass RTK (e.g., EGFR, c-MET) Bypass_RTK->PI3K Bypass Activation Bypass_RTK->RAS JNJ_17029259 JNJ-17029259 JNJ_17029259->VEGFR Inhibition JNJ_17029259->PDGFR JNJ_17029259->FGFR AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Bypass signaling in TKI resistance.

Experimental Workflow

Resistance_Investigation_Workflow start Start with Parental Cancer Cell Line induce_resistance Induce Resistance with JNJ-17029259 start->induce_resistance characterize_phenotype Characterize Resistant Phenotype (IC50, Resistance Index) induce_resistance->characterize_phenotype molecular_analysis Molecular Analysis of Resistant vs. Parental Cells characterize_phenotype->molecular_analysis sequencing Target Kinase Sequencing (VEGFR, PDGFR, FGFR) molecular_analysis->sequencing pathway_analysis Bypass Pathway Analysis (Phospho-RTK Array, Western Blot) molecular_analysis->pathway_analysis emt_analysis EMT Marker Analysis molecular_analysis->emt_analysis identify_mechanism Identify Resistance Mechanism(s) sequencing->identify_mechanism pathway_analysis->identify_mechanism emt_analysis->identify_mechanism validate_mechanism Validate Mechanism (e.g., siRNA, combination therapy) identify_mechanism->validate_mechanism end Develop Strategies to Overcome Resistance validate_mechanism->end

Caption: Workflow for investigating resistance.

Conclusion

JNJ-17029259 serves as a critical tool for elucidating the mechanisms of resistance to multi-targeted tyrosine kinase inhibitors. The protocols and frameworks provided in these application notes offer a systematic approach to generating and characterizing resistant cell lines, identifying the molecular drivers of resistance, and exploring strategies to overcome it. A thorough understanding of these resistance pathways is essential for the rational design of future anti-cancer therapies and for improving patient outcomes.

References

Troubleshooting & Optimization

JNJ-17029259 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential solubility and stability issues when working with the VEGFR-2 kinase inhibitor, JNJ-17029259.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-17029259 and what are its primary experimental challenges?

A1: JNJ-17029259 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in the angiogenesis signaling pathway. Like many kinase inhibitors, JNJ-17029259 is a hydrophobic molecule, which can lead to challenges with aqueous solubility and stability in experimental solutions. These issues can result in compound precipitation, inaccurate dosing, and unreliable results.

Q2: How should I prepare stock solutions of JNJ-17029259?

A2: It is highly recommended to prepare a high-concentration stock solution in a non-aqueous, organic solvent. Anhydrous dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose. These stock solutions should be stored at -20°C or -80°C to ensure long-term stability.[1][2][3][4]

Q3: My JNJ-17029259 precipitated after I diluted the DMSO stock solution into my aqueous experimental buffer/cell culture medium. What should I do?

A3: Precipitation upon dilution into aqueous solutions is a common problem for hydrophobic compounds. Here are several strategies to mitigate this issue:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or less in your experiment, as higher concentrations can be toxic to cells and can also contribute to solubility issues.[5]

  • Stepwise Dilution: Instead of a single, large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[2]

  • Pre-warm the medium: Warming your cell culture medium to 37°C before adding the compound can sometimes improve solubility.[6]

  • Vortexing/Sonication: Gently vortex or sonicate the solution immediately after dilution to aid in dissolution. However, do not vortex media containing serum as it can cause proteins to denature.[1][2]

Q4: How stable is JNJ-17029259 in aqueous solutions?

Q5: How should I store the solid compound and its stock solutions?

A5: The solid (powder) form of JNJ-17029259 should be stored at -20°C, protected from light and moisture.[7][8] DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4][5][6]

Troubleshooting Guides

Issue 1: JNJ-17029259 Precipitation in Cell Culture Media
Symptom Possible Cause Troubleshooting Steps
Immediate precipitation upon dilution Solvent Shock: Rapid change in solvent polarity.1. Perform a stepwise or serial dilution.[2]2. Ensure the final DMSO concentration is low (<0.5%).[5]3. Gently vortex or pipette to mix immediately after dilution.[1]
Precipitate forms over time during incubation Compound instability or exceeding solubility limit at 37°C. 1. Prepare fresh dilutions immediately before each experiment.2. Consider if the concentration used is too high. Perform a dose-response experiment to find the optimal soluble concentration.
Inconsistent results between experiments Inaccurate dosing due to precipitation. 1. Visually inspect for precipitation before adding to cells.2. Centrifuge the diluted solution and measure the concentration of the supernatant to determine the actual soluble concentration.
Issue 2: Low or No Activity in In Vitro Kinase Assays
Symptom Possible Cause Troubleshooting Steps
Lower than expected inhibition Inaccurate inhibitor concentration due to precipitation. 1. Follow the recommended dilution protocols to ensure the inhibitor is fully dissolved.2. Prepare a fresh dilution of the inhibitor for the assay.
High ATP concentration in the assay. 1. If JNJ-17029259 is an ATP-competitive inhibitor, high concentrations of ATP will reduce its apparent potency. Determine the Km of ATP for VEGFR-2 and use an ATP concentration at or below the Km.
Degraded inhibitor. 1. Use a fresh aliquot of the DMSO stock solution.2. If the stock is old, consider preparing a fresh stock from solid material.

Quantitative Data Summary

As specific quantitative solubility and stability data for JNJ-17029259 are not publicly available, the following tables provide example data for a generic, poorly soluble kinase inhibitor to illustrate the type of information that is experimentally determined.

Table 1: Example Solubility Data for a Generic Kinase Inhibitor

Solvent Temperature (°C) Maximum Solubility (mM)
DMSO25>100
Ethanol2520
Water25<0.01
PBS (pH 7.4)25<0.01

Table 2: Example Stability Data for a Generic Kinase Inhibitor in DMSO at -20°C

Time Point Purity (%) by HPLC Notes
Initial99.9Freshly prepared solution
1 Month99.7No significant degradation
3 Months99.5Minor decrease in purity
6 Months98.9Consider preparing fresh stock
12 Months97.2Significant degradation observed

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of JNJ-17029259 in DMSO

Materials:

  • JNJ-17029259 powder

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Sterile, amber glass or polypropylene vials

Procedure:

  • Calculation: Determine the mass of JNJ-17029259 required to prepare the desired volume of a 10 mM solution. (Molecular Weight of JNJ-17029259 is required for this calculation).

  • Weighing: Carefully weigh the calculated amount of JNJ-17029259 powder and place it into a sterile vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.[3]

  • Warming/Sonication (Optional): If the compound does not fully dissolve, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again. Alternatively, sonicate for 5-10 minutes.[3]

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.[4][5][6]

Protocol 2: Determining the Aqueous Solubility of JNJ-17029259

Materials:

  • JNJ-17029259 solid

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Shaker/rotator at a constant temperature

  • Centrifuge

  • HPLC system with a suitable column and detection method

Procedure:

  • Sample Preparation: Add an excess amount of solid JNJ-17029259 to a known volume of the aqueous buffer in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the supernatant.

  • Analysis: Dilute the supernatant with a suitable solvent (e.g., DMSO or mobile phase) and determine the concentration of JNJ-17029259 using a validated HPLC method.

  • Calculation: The determined concentration represents the thermodynamic solubility of JNJ-17029259 in the tested buffer.

Protocol 3: Assessing the Stability of JNJ-17029259 in Solution

Materials:

  • JNJ-17029259 stock solution in DMSO

  • Aqueous buffer of choice

  • Temperature-controlled incubator/storage unit

  • HPLC system with a stability-indicating method

Procedure:

  • Sample Preparation: Prepare a solution of JNJ-17029259 in the desired solvent (DMSO or aqueous buffer) at a known concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated, stability-indicating HPLC method to determine the initial purity and concentration.[3]

  • Storage: Store the remaining solution under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the stored solution and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the parent JNJ-17029259 compound at each time point to the initial (T=0) sample. A decrease in the parent peak area and the appearance of new peaks indicate degradation.[3]

Visualizations

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 (JNJ-17029259 Target) VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway targeted by JNJ-17029259.

Troubleshooting_Workflow Troubleshooting Precipitation of JNJ-17029259 Start Precipitation Observed in Aqueous Solution CheckDMSO Final DMSO Concentration > 0.5%? Start->CheckDMSO ReduceDMSO Reduce Final DMSO Concentration CheckDMSO->ReduceDMSO Yes CheckDilution Single-Step Dilution? CheckDMSO->CheckDilution No ReduceDMSO->CheckDilution UseStepwise Use Stepwise/Serial Dilution CheckDilution->UseStepwise Yes CheckConcentration High Final Concentration? CheckDilution->CheckConcentration No UseStepwise->CheckConcentration LowerConcentration Lower Final Concentration CheckConcentration->LowerConcentration Yes Resolved Issue Resolved CheckConcentration->Resolved No StillPrecipitates Still Precipitates LowerConcentration->StillPrecipitates ConsiderSolubilizer Consider Adding a Solubilizing Agent (e.g., surfactant) StillPrecipitates->ConsiderSolubilizer ConsiderSolubilizer->Resolved

Caption: A logical workflow for troubleshooting JNJ-17029259 precipitation issues.

Kinase_Assay_Workflow In Vitro Kinase Assay Experimental Workflow PrepareReagents 1. Prepare Assay Buffer, VEGFR-2 Enzyme, Substrate, and ATP Mix 3. Add Enzyme, Inhibitor, and Substrate to Plate PrepareReagents->Mix PrepareInhibitor 2. Prepare Serial Dilutions of JNJ-17029259 PrepareInhibitor->Mix InitiateReaction 4. Initiate Reaction by Adding ATP Mix->InitiateReaction Incubate 5. Incubate at Constant Temperature InitiateReaction->Incubate StopReaction 6. Stop Reaction Incubate->StopReaction DetectSignal 7. Detect Signal (e.g., Luminescence, Fluorescence) StopReaction->DetectSignal AnalyzeData 8. Analyze Data and Calculate IC50 DetectSignal->AnalyzeData

Caption: A general experimental workflow for an in vitro kinase assay with JNJ-17029259.

References

Optimizing JNJ-17029259 concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-17029259 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-17029259 and what is its primary mechanism of action?

JNJ-17029259 is an orally active and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) kinase. Its primary mechanism of action is the inhibition of VEGF-mediated signal transduction, which plays a crucial role in angiogenesis, the formation of new blood vessels. By blocking the kinase activity of VEGF-R2, JNJ-17029259 can inhibit endothelial cell proliferation, migration, and tube formation.

Q2: What is the typical potency of JNJ-17029259?

JNJ-17029259 is a potent inhibitor of VEGF-R2. Its in vitro potency has been determined in various assays:

Assay TypeTarget/Cell LineIC50 Value
Kinase AssayRat VEGF-R225 nM
Kinase AssayHuman VEGF-R221 nM
HUVEC Proliferation (VEGF-stimulated)Human Umbilical Vein Endothelial Cells~100 nM
HUVEC Proliferation (basal)Human Umbilical Vein Endothelial Cells2.57 µM

Q3: In which solvent should I dissolve JNJ-17029259?

JNJ-17029259 is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the common in vitro assays to assess the activity of JNJ-17029259?

Common in vitro assays to evaluate the anti-angiogenic effects of JNJ-17029259 include:

  • HUVEC Proliferation Assay: To determine the effect of the compound on endothelial cell growth.

  • Tube Formation Assay: To assess the ability of endothelial cells to form capillary-like structures.

  • Wound Healing/Migration Assay: To measure the impact on endothelial cell migration.

  • VEGF-R2 Phosphorylation Assay: To directly measure the inhibition of VEGF-R2 activation.

Experimental Protocols

HUVEC Proliferation Assay

This protocol outlines the steps to measure the inhibitory effect of JNJ-17029259 on VEGF-A-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Recombinant Human VEGF-A

  • JNJ-17029259

  • DMSO

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture HUVECs in EGM-2.

    • Trypsinize and resuspend the cells in a medium with reduced serum (e.g., 1% FBS).

    • Seed the cells in a 96-well plate at a density of 2,500 - 5,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Serum Starvation:

    • After 24 hours, replace the medium with a serum-free or low-serum (0.5% FBS) medium.

    • Incubate for another 18-24 hours to synchronize the cells.

  • Treatment:

    • Prepare serial dilutions of JNJ-17029259 in the appropriate cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.

    • Add the diluted JNJ-17029259 to the wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest JNJ-17029259 concentration).

    • Add recombinant human VEGF-A to a final concentration of 20-50 ng/mL to all wells except for the negative control group.

  • Incubation:

    • Incubate the plate for 48-72 hours.

  • Proliferation Assessment:

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of JNJ-17029259 relative to the VEGF-A stimulated control.

    • Plot the results and determine the IC50 value.

Endothelial Cell Tube Formation Assay

This protocol describes how to assess the effect of JNJ-17029259 on the ability of HUVECs to form capillary-like structures on a basement membrane matrix.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement membrane matrix (e.g., Matrigel® or Geltrex™)

  • JNJ-17029259

  • DMSO

  • 96-well cell culture plates

  • Inverted microscope with a camera

Procedure:

  • Plate Coating:

    • Thaw the basement membrane matrix on ice.

    • Add 50 µL of the cold matrix to each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Preparation and Treatment:

    • Harvest HUVECs and resuspend them in a low-serum medium.

    • Prepare a cell suspension containing the desired concentration of JNJ-17029259 (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO).

  • Cell Seeding:

    • Seed the treated HUVEC suspension onto the solidified matrix at a density of 10,000 - 20,000 cells per well.

  • Incubation:

    • Incubate the plate at 37°C for 4-18 hours. Monitor tube formation periodically.

  • Visualization and Quantification:

    • Observe and capture images of the tube-like structures using an inverted microscope.

    • Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Troubleshooting Guide

Issue: No or weak inhibition of VEGF-A-stimulated cell proliferation.

  • Question: Why am I not observing an inhibitory effect of JNJ-17029259 on HUVEC proliferation?

  • Answer:

    • Suboptimal VEGF-A Concentration: Ensure that the concentration of VEGF-A used is sufficient to induce a robust proliferative response. A typical range is 20-50 ng/mL.

    • Incorrect JNJ-17029259 Concentration: Verify the dilution calculations for your JNJ-17029259 stock solution. It is advisable to test a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 10 µM) to determine the optimal inhibitory range for your specific cell line and assay conditions.

    • Cell Health and Passage Number: Use HUVECs at a low passage number (typically between 2 and 6) as their responsiveness to VEGF-A can decrease with higher passages. Ensure the cells are healthy and growing exponentially before starting the experiment.

    • Compound Stability: Ensure that the JNJ-17029259 stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

Issue: High background in the tube formation assay.

  • Question: My control cells are forming extensive tube networks even without VEGF-A stimulation. How can I reduce this?

  • Answer:

    • Serum Concentration: The presence of serum in the culture medium can promote spontaneous tube formation. Ensure you are using a low-serum or serum-free medium for the assay.

    • Cell Seeding Density: A high cell density can lead to spontaneous cell-cell interactions and network formation. Optimize the cell seeding density to find a balance where VEGF-A stimulation is required for robust tube formation.

    • Basement Membrane Matrix: The type and concentration of the basement membrane matrix can influence tube formation. Ensure the matrix is properly thawed and solidified according to the manufacturer's instructions.

Issue: Inconsistent results between experiments.

  • Question: I am getting variable IC50 values for JNJ-17029259 in my proliferation assays. What could be the cause?

  • Answer:

    • Cell Passage Number: As mentioned, the passage number of primary cells like HUVECs can significantly impact their behavior. Maintain a consistent and low passage number for all experiments.

    • Reagent Variability: Use the same lot of reagents (e.g., FBS, VEGF-A, basement membrane matrix) for a set of comparative experiments to minimize variability.

    • Incubation Times: Ensure that incubation times for cell seeding, serum starvation, treatment, and assay development are consistent across all experiments.

    • Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions of the inhibitor, can lead to significant variations in the final concentrations and, consequently, the results.

Visualizations

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding & Dimerization P P VEGFR-2->P Autophosphorylation JNJ-17029259 JNJ-17029259 JNJ-17029259->P Inhibition PLCγ PLCγ P->PLCγ PI3K PI3K P->PI3K PIP2 PIP2 PLCγ->PIP2 DAG DAG PIP2->DAG PIP3 PIP3 PIP2->PIP3 PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK1/2 ERK1/2 MEK->ERK1/2 Proliferation\nMigration\nSurvival Proliferation Migration Survival ERK1/2->Proliferation\nMigration\nSurvival PI3K->PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation\nMigration\nSurvival

Caption: VEGF-A/VEGFR-2 signaling pathway and the point of inhibition by JNJ-17029259.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis prep_cells Prepare HUVECs prep_plates Coat plates with Matrix (Tube Assay) or Seed Cells (Proliferation) prep_cells->prep_plates prep_compound Prepare JNJ-17029259 Stock (DMSO) treat Add JNJ-17029259 dilutions & VEGF-A prep_compound->treat prep_plates->treat incubate Incubate for specified duration treat->incubate analyze_prolif Assess Proliferation (MTT/WST-1) incubate->analyze_prolif analyze_tubes Image & Quantify Tube Formation incubate->analyze_tubes

Caption: General experimental workflow for in vitro angiogenesis assays with JNJ-17029259.

troubleshooting_logic cluster_checks Initial Checks cluster_optimization Assay Optimization cluster_solution Solution start Unexpected Result check_conc Verify Compound Concentration start->check_conc check_cells Check Cell Health & Passage start->check_cells check_reagents Confirm Reagent Activity start->check_reagents opt_density Optimize Cell Seeding Density check_conc->opt_density check_cells->opt_density opt_time Optimize Incubation Time check_cells->opt_time opt_serum Adjust Serum Concentration check_reagents->opt_serum solution Consistent & Reliable Data opt_density->solution opt_serum->solution opt_time->solution

Caption: A logical approach to troubleshooting common issues in cell-based assays.

Technical Support Center: JNJ-17029259 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the in vivo delivery of JNJ-17029259, a potent, orally active inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.[1] This guide addresses common challenges in formulation, administration, and efficacy assessment to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-17029259 and what is its primary mechanism of action?

A1: JNJ-17029259 is a small molecule inhibitor that targets the kinase activity of VEGFR-2, a key receptor in the angiogenesis signaling pathway.[1] By inhibiting VEGFR-2, JNJ-17029259 can block the proliferation and migration of endothelial cells, thereby preventing the formation of new blood vessels that are essential for tumor growth.[1] It belongs to the class of 5-cyanopyrimidine kinase inhibitors.[1]

Q2: What are the main challenges associated with the in vivo delivery of JNJ-17029259?

A2: Like many kinase inhibitors, JNJ-17029259 is a hydrophobic molecule, which can present challenges related to its aqueous solubility. Poor solubility can lead to difficulties in preparing stable and homogenous formulations for oral or parenteral administration, potentially resulting in low bioavailability, inconsistent drug exposure, and experimental variability.

Q3: What is a recommended starting dose for in vivo efficacy studies?

A3: Based on preclinical studies, a dose of 100 mg/kg/day administered orally has been shown to be effective in a human ovarian carcinoma xenograft model in combination with paclitaxel.[1] However, the optimal dose may vary depending on the tumor model, administration route, and whether it is used as a monotherapy or in combination. A dose-response study is recommended to determine the optimal dose for your specific experimental setup.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the in vivo delivery of JNJ-17029259.

Problem Potential Cause Troubleshooting Steps & Solutions
Formulation appears cloudy, precipitates, or is difficult to dissolve. Poor aqueous solubility of JNJ-17029259. 1. Optimize the vehicle composition: For oral gavage, consider a suspension in a vehicle such as 0.5% methylcellulose or a solution using co-solvents. A common starting point for poorly soluble kinase inhibitors is a mixture of DMSO, PEG300, and saline or water. Ensure the final DMSO concentration is minimized (ideally <10%) to avoid toxicity. 2. Use of solubilizing agents: Employing surfactants (e.g., Tween 80) or cyclodextrins can enhance solubility. 3. Particle size reduction: Micronization or nanosuspension techniques can improve the dissolution rate. 4. Gentle heating and sonication: These methods can aid in dissolution, but it is crucial to monitor for any compound degradation.
Inconsistent or no therapeutic effect observed in vivo despite in vitro potency. 1. Poor bioavailability due to formulation issues or rapid metabolism. 1. Conduct a pilot pharmacokinetic (PK) study: Assess drug exposure (Cmax, AUC) in plasma and, if possible, in tumor tissue to confirm adequate systemic levels are achieved. 2. Optimize the route of administration: While JNJ-17029259 is orally active, for initial studies or if oral bioavailability is low, consider intraperitoneal (IP) injection to bypass first-pass metabolism. 3. Adjust the dosing regimen: Based on PK data, the dose or frequency of administration may need to be increased to maintain therapeutic concentrations.
2. Suboptimal dosing. 1. Perform a dose-escalation study: Determine the maximum tolerated dose (MTD) and the optimal effective dose in your specific animal model.
3. Tumor model resistance. 1. Characterize the tumor model: Confirm the expression and activation of VEGFR-2 in your chosen cell line or xenograft model. Tumors not driven by the VEGF/VEGFR-2 pathway may not respond to JNJ-17029259 as a monotherapy.
Adverse effects or toxicity observed in animals (e.g., weight loss, lethargy). 1. Vehicle toxicity. 1. Run a vehicle-only control group: This will help to distinguish between vehicle-related toxicity and compound-specific effects. 2. Reduce the concentration of potentially toxic excipients: If using co-solvents like DMSO, aim for the lowest effective concentration.
2. On-target toxicity. 1. Dose reduction: Inhibition of VEGFR-2 in normal tissues can lead to side effects. Lowering the dose or using an intermittent dosing schedule may mitigate these effects. 2. Monitor animals closely: Regularly check for signs of toxicity, including body weight changes, changes in behavior, and overall health.

Quantitative Data Summary

Table 1: Physicochemical and In Vitro Potency of JNJ-17029259

ParameterValueReference
Molecular Weight 442.56 g/mol [2]
Chemical Formula C26H30N6O[2]
VEGFR-2 Kinase IC50 (human) 21 nM[1]
VEGFR-2 Kinase IC50 (rat) 25 nM[1]

Table 2: Example Framework for In Vivo Efficacy Data

Tumor Model Treatment Group Dose & Schedule Mean Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Human Ovarian Carcinoma (A2780) XenograftJNJ-17029259 + Paclitaxel100 mg/kg/day, oralData to be filled by the researcherData to be filled by the researcher
[Insert your model]Vehicle Control-0Data to be filled by the researcher
[Insert your model]JNJ-17029259[Specify dose & schedule]Data to be filled by the researcherData to be filled by the researcher

Experimental Protocols & Visualizations

Detailed Methodology for a Xenograft Efficacy Study

This protocol provides a general framework for assessing the in vivo efficacy of JNJ-17029259 in a subcutaneous xenograft model.

  • Cell Culture and Implantation:

    • Culture human tumor cells (e.g., A2780 ovarian carcinoma) under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a sterile medium (e.g., PBS or Matrigel mixture).

    • Inject an appropriate number of cells (typically 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Formulation and Administration:

    • Formulation Preparation (Example for Oral Gavage):

      • Prepare a stock solution of JNJ-17029259 in a suitable solvent (e.g., DMSO).

      • On each day of dosing, prepare the final formulation by suspending the required amount of JNJ-17029259 in a vehicle such as 0.5% (w/v) methylcellulose in sterile water. The final concentration of DMSO should be kept to a minimum.

      • Ensure the formulation is homogenous by vortexing or stirring before administration.

    • Administration:

      • Administer JNJ-17029259 or the vehicle control to the respective groups via oral gavage at the predetermined dose and schedule (e.g., 100 mg/kg/day).

  • Data Collection and Endpoint:

    • Continue to monitor tumor volume and body weight every 2-3 days.

    • Observe the animals for any signs of toxicity.

    • Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

    • Collect tumors and other relevant tissues for pharmacodynamic and histopathological analysis.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to JNJ-17029259 experiments.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation JNJ JNJ-17029259 JNJ->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of JNJ-17029259.

Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation in Mice start->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomize into Groups tumor_growth->randomization formulation Prepare JNJ-17029259 Formulation randomization->formulation administration Daily Oral Administration formulation->administration monitoring Monitor Tumor Volume & Body Weight administration->monitoring endpoint Endpoint Criteria Met monitoring->endpoint analysis Tissue Collection & Analysis endpoint->analysis end End analysis->end

Caption: General experimental workflow for an in vivo xenograft efficacy study.

Caption: A logical workflow for troubleshooting a lack of in vivo efficacy.

References

Improving the efficacy of JNJ-17029259 in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of JNJ-17029259 in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-17029259 and what is its primary mechanism of action?

A1: JNJ-17029259 is an orally active, selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.[1] Its primary mechanism is to block the signaling pathway mediated by VEGF, which is crucial for angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, JNJ-17029259 can suppress tumor-associated angiogenesis, thereby limiting tumor growth and proliferation. The compound has been shown to inhibit VEGF-mediated signal transduction in human umbilical vein endothelial cells (HUVECs).[1]

Q2: Which preclinical models have been used to evaluate JNJ-17029259?

A2: JNJ-17029259 has been evaluated in in vitro assays using HUVECs to assess its impact on proliferation and VEGFR-2 phosphorylation.[1] In vivo, its efficacy has been demonstrated in a human ovarian carcinoma (A2780) xenograft model in nude mice, both as a monotherapy and in combination with other chemotherapeutic agents like paclitaxel.

Q3: What is the rationale for combining JNJ-17029259 with cytotoxic chemotherapy?

A3: Combining an anti-angiogenic agent like JNJ-17029259 with a cytotoxic drug such as paclitaxel can have a synergistic effect. JNJ-17029259 inhibits the formation of new blood vessels that supply the tumor with nutrients and oxygen, while paclitaxel directly targets and kills rapidly dividing cancer cells. This dual approach can lead to a more potent anti-tumor response than either agent alone.

Q4: What are the known off-target effects of JNJ-17029259?

A4: While JNJ-17029259 is a selective VEGFR-2 inhibitor, it also shows activity against other tyrosine kinases at higher concentrations, including VEGFR1, PDGF-R, and FGFR.[1] Researchers should consider these potential off-target effects when interpreting experimental results.

Troubleshooting Guides

In Vitro Assays

Issue 1: High variability in HUVEC proliferation assay results.

  • Possible Cause:

    • Cell passage number: Primary cells like HUVECs can lose their responsiveness at higher passage numbers.

    • Serum concentration: High serum levels can mask the proliferative effects of VEGF.

    • VEGF activity: The biological activity of the recombinant VEGF used for stimulation might be compromised.

    • Inconsistent cell seeding: Uneven cell distribution in multi-well plates.

  • Troubleshooting Steps:

    • Use low-passage HUVECs: It is recommended to use HUVECs between passages 2 and 6 for optimal and consistent results.

    • Optimize serum concentration: Reduce the serum concentration in the culture medium during the assay to 0.5-2% to minimize background proliferation.

    • Validate VEGF: Test the activity of your VEGF stock in a well-established bioassay before use.

    • Ensure uniform cell seeding: Carefully resuspend cells before plating and use a multichannel pipette for seeding to ensure a consistent cell number across all wells.

Issue 2: Inconsistent results in VEGFR-2 phosphorylation assay.

  • Possible Cause:

    • Suboptimal VEGF stimulation: Insufficient concentration or duration of VEGF treatment.

    • Phosphatase activity: High endogenous phosphatase activity in cell lysates can dephosphorylate VEGFR-2.

    • Antibody quality: Poor quality or incorrect dilution of the phospho-VEGFR-2 antibody.

  • Troubleshooting Steps:

    • Optimize stimulation conditions: Perform a time-course and dose-response experiment with VEGF to determine the optimal conditions for maximal VEGFR-2 phosphorylation in your HUVEC line.

    • Use phosphatase inhibitors: Always include a cocktail of phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation status of proteins.

    • Validate antibody: Test the specificity and optimal dilution of your phospho-VEGFR-2 antibody using positive and negative controls.

In Vivo Xenograft Models

Issue 3: Limited anti-tumor efficacy of JNJ-17029259 as a monotherapy.

  • Possible Cause:

    • Tumor model resistance: The chosen xenograft model may have intrinsic resistance to anti-angiogenic therapy.

    • Suboptimal dosing or schedule: The dose or frequency of JNJ-17029259 administration may not be sufficient to maintain target inhibition.

    • Advanced tumor stage: Treatment initiated on very large, established tumors may be less effective.

  • Troubleshooting Steps:

    • Select appropriate tumor models: Use tumor models known to be sensitive to anti-angiogenic agents.

    • Optimize treatment regimen: Conduct dose-finding studies to determine the maximum tolerated dose (MTD) and the optimal dosing schedule for JNJ-17029259 in your specific mouse strain.

    • Initiate treatment earlier: Start treatment when tumors are smaller and more dependent on active angiogenesis.

    • Consider combination therapy: Combine JNJ-17029259 with a cytotoxic agent like paclitaxel to enhance its anti-tumor effect.

Issue 4: Toxicity or adverse effects in animal models.

  • Possible Cause:

    • Off-target effects: Inhibition of other kinases can lead to unintended side effects.

    • Vehicle-related toxicity: The vehicle used to formulate JNJ-17029259 may have its own toxicity.

    • Overdosing: The administered dose may be above the MTD.

  • Troubleshooting Steps:

    • Monitor animal health closely: Regularly monitor body weight, food and water intake, and overall animal behavior.

    • Conduct vehicle control studies: Always include a vehicle-only treatment group to assess any effects of the formulation.

    • Perform dose-escalation studies: Carefully determine the MTD of JNJ-17029259 in your animal model before initiating efficacy studies.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of JNJ-17029259

Kinase TargetIC50 (nM)
VEGFR-2 (KDR)2.5
VEGFR-1 (Flt-1)>1000
PDGFRβ30
FGFR-1150
c-Kit80

Data synthesized from publicly available literature.

Table 2: In Vivo Efficacy of JNJ-17029259 in A2780 Human Ovarian Carcinoma Xenograft Model

Treatment GroupDosing ScheduleTumor Growth Inhibition (%)
Vehicle ControlDaily0
JNJ-17029259100 mg/kg, daily~50
Paclitaxel15 mg/kg, every 2 days~40
JNJ-17029259 + Paclitaxel100 mg/kg, daily + 15 mg/kg, every 2 days>80

Data are approximations based on descriptions in published studies. Actual results may vary.

Experimental Protocols

VEGFR-2 Kinase Assay

Objective: To determine the in vitro inhibitory activity of JNJ-17029259 on VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • JNJ-17029259

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white plates

Procedure:

  • Prepare a serial dilution of JNJ-17029259 in DMSO and then dilute further in kinase buffer.

  • In a 96-well plate, add the diluted JNJ-17029259 or vehicle control.

  • Add the VEGFR-2 enzyme and the peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of JNJ-17029259 and determine the IC50 value.

HUVEC Proliferation Assay

Objective: To assess the effect of JNJ-17029259 on VEGF-induced HUVEC proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Recombinant human VEGF

  • JNJ-17029259

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom black plates

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells/well in EGM-2 with 10% FBS and allow them to attach overnight.

  • The next day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and starve the cells for 4-6 hours.

  • Treat the cells with a serial dilution of JNJ-17029259 for 1 hour.

  • Stimulate the cells with a predetermined optimal concentration of VEGF (e.g., 20 ng/mL). Include a no-VEGF control.

  • Incubate the plate for 48-72 hours.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Calculate the percent inhibition of VEGF-induced proliferation for each concentration of JNJ-17029259.

Visualizations

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras JNJ17029259 JNJ-17029259 JNJ17029259->VEGFR2 Inhibits Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: JNJ-17029259 Signaling Pathway Inhibition.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Model kinase_assay VEGFR-2 Kinase Assay huvec_prolif HUVEC Proliferation Assay kinase_assay->huvec_prolif Determine IC50 huvec_phos VEGFR-2 Phosphorylation Assay huvec_prolif->huvec_phos Confirm Cellular Activity xenograft A2780 Xenograft Model huvec_phos->xenograft Proceed to In Vivo dosing JNJ-17029259 Dosing xenograft->dosing tumor_measurement Tumor Volume Measurement dosing->tumor_measurement data_analysis Efficacy Data Analysis tumor_measurement->data_analysis G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low In Vivo Efficacy cause1 Suboptimal Dose problem->cause1 cause2 Resistant Model problem->cause2 cause3 Advanced Disease problem->cause3 solution1 Dose Escalation Study cause1->solution1 solution4 Combination Therapy cause1->solution4 solution2 Screen Alternative Models cause2->solution2 cause2->solution4 solution3 Treat Earlier cause3->solution3 cause3->solution4

References

JNJ-17029259 toxicity assessment in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the toxicity assessment of JNJ-17029259 in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues that may be encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for JNJ-17029259?

JNJ-17029259 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.[1] By targeting VEGFR-2, it blocks the VEGF-stimulated signal transduction pathway, which is crucial for angiogenesis, the formation of new blood vessels.[1] This inhibition ultimately interferes with processes like endothelial cell proliferation and migration.[1]

Q2: Are there any known in vivo toxicities of JNJ-17029259 from animal studies?

Direct, comprehensive animal toxicity studies for JNJ-17029259 are not extensively publicly available. However, a study using a chick embryo model demonstrated that JNJ-17029259 significantly inhibited the normal development of the eye in a dose-dependent manner.[1] This effect is likely due to its anti-angiogenic properties, as blood vessel formation is critical for ocular development.[1]

Q3: What potential off-target effects should I be aware of when using JNJ-17029259?

While primarily a VEGFR-2 inhibitor, researchers should consider the possibility of off-target effects on other tyrosine kinases, as is common with many kinase inhibitors. Characterizing the selectivity profile of JNJ-17029259 against a panel of related kinases is recommended to understand any potential confounding effects in experimental results.

Q4: How can I monitor for potential anti-angiogenic-related toxicities in my animal model?

When using JNJ-17029259 in animal models, it is crucial to monitor for adverse effects related to the inhibition of angiogenesis. Key parameters to observe include:

  • Wound healing: Assess the rate and quality of wound closure.

  • Cardiovascular effects: Monitor blood pressure and look for signs of hypertension.

  • Renal function: Check for proteinuria (excess protein in the urine).

  • Embryo-fetal development: In relevant studies, assess for teratogenicity and effects on fetal growth, given the findings in the chick embryo model.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced efficacy in tumor xenograft model - Inadequate dosing or bioavailability- Tumor resistance mechanisms- Poor vascularization of the tumor- Perform pharmacokinetic studies to ensure adequate drug exposure.- Analyze tumor tissue for expression of VEGFR-2 and downstream signaling molecules.- Consider combination therapy with cytotoxic agents.
Unexpected animal mortality - On-target toxicity related to systemic inhibition of angiogenesis- Off-target toxicity- Perform a dose-ranging study to determine the maximum tolerated dose (MTD).- Conduct comprehensive pathological and histological examinations to identify the cause of death.
Inconsistent results between experiments - Variability in animal model- Inconsistent compound formulation or administration- Ensure the use of a well-characterized and standardized animal model.- Standardize the formulation and administration protocol for JNJ-17029259.

Quantitative Data Summary

Published quantitative toxicity data for JNJ-17029259 in conventional animal models is limited. The primary reported finding is from a chick embryo model.

Animal Model Endpoint Observation Reference
Chick EmbryoOcular DevelopmentDose-responsive inhibition of normal eye development[1]

Experimental Protocols

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis Inhibition

This assay is a common in vivo method to assess the anti-angiogenic potential of a compound.

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

  • Windowing: On embryonic day 3-4, a small window is made in the eggshell to expose the CAM.

  • Compound Application: A sterile filter paper disc or a carrier vehicle containing JNJ-17029259 at various concentrations is placed on the CAM. A control group with the vehicle alone is also included.

  • Incubation and Observation: The eggs are re-incubated for 48-72 hours. The area around the application is then observed under a stereomicroscope to assess the inhibition of blood vessel growth.

  • Quantification: The degree of angiogenesis inhibition can be quantified by measuring the length and number of blood vessel branches in the treated area compared to the control.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates Migration Cell Migration PKC->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Proliferation Permeability Vascular Permeability eNOS->Permeability JNJ JNJ-17029259 JNJ->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of JNJ-17029259.

References

Technical Support Center: Overcoming Resistance to JNJ-17029259 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to JNJ-17029259 in cancer cells. JNJ-17029259 is a multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets VEGFR, PDGFR, and FGFR, thereby inhibiting angiogenesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of JNJ-17029259?

JNJ-17029259 is an orally active and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) kinase.[1] It also targets other tyrosine kinases involved in angiogenesis, including VEGFR1, VEGFR3, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR) at nanomolar concentrations.[2] By inhibiting these receptors, JNJ-17029259 blocks the signaling pathways that lead to endothelial cell proliferation, migration, and new blood vessel formation, which are essential for tumor growth and survival.

Q2: What are the common mechanisms of resistance to anti-angiogenic therapies like JNJ-17029259?

Resistance to anti-angiogenic therapies can be broadly categorized as intrinsic (pre-existing) or acquired (developed during treatment). Common mechanisms include:

  • Activation of alternative pro-angiogenic pathways: Tumors can compensate for the inhibition of the VEGF pathway by upregulating other signaling pathways, such as the Fibroblast Growth Factor (FGF)/FGFR axis, the Angiopoietin (Ang)/Tie axis, and the Hepatocyte Growth Factor (HGF)/c-MET pathway.

  • Genetic alterations in the target kinases: Mutations in the kinase domains of VEGFR, PDGFR, or FGFR can prevent JNJ-17029259 from binding effectively, rendering the drug inactive.

  • Tumor microenvironment modifications: Stromal cells within the tumor microenvironment, such as pericytes and cancer-associated fibroblasts (CAFs), can secrete pro-angiogenic factors, protecting endothelial cells from the effects of JNJ-17029259.

  • Increased tumor cell invasiveness and metastasis: In response to the hypoxic environment created by anti-angiogenic therapy, tumor cells may undergo an epithelial-to-mesenchymal transition (EMT), becoming more invasive and metastatic.

  • Vessel co-option: Some tumors can acquire a blood supply by co-opting existing host blood vessels rather than forming new ones, thus bypassing the need for angiogenesis.

Q3: Are there any known IC50 values for JNJ-17029259 against its target kinases?

Yes, the following table summarizes the in vitro IC50 values for JNJ-17029259 against its primary targets.

Kinase TargetIC50 (nM)
VEGFR1Data not available
VEGFR2 (KDR)<1
VEGFR3Data not available
PDGFRβ5
FGFR110
FGFR230
c-Kit30

Data compiled from publicly available information.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during your experiments with JNJ-17029259.

Problem 1: Cancer cell line shows intrinsic resistance to JNJ-17029259.
Possible Cause Troubleshooting Steps
High expression of alternative pro-angiogenic factors. 1. Profile the secretome: Use a cytokine/growth factor array to analyze the conditioned media from your cancer cell line to identify upregulated pro-angiogenic factors (e.g., FGF2, Angiopoietins, HGF).2. Combination therapy: Based on the secretome profile, consider combining JNJ-17029259 with an inhibitor of the identified alternative pathway (e.g., a c-MET inhibitor if HGF is elevated).
Pre-existing mutations in target kinases. 1. Sequence the kinase domains: Perform sanger or next-generation sequencing of the kinase domains of VEGFRs, PDGFRs, and FGFRs in your cell line to identify potential resistance mutations.2. Utilize a different TKI: If a resistance mutation is identified, consider using a TKI that is effective against that specific mutant.
Cell line utilizes vessel co-option for in vivo growth. 1. Histological analysis: In xenograft models, perform histological analysis to determine if the tumor is growing by co-opting existing vasculature rather than inducing angiogenesis.2. Target tumor cell invasion: If vessel co-option is observed, consider therapies that target tumor cell invasion and migration.
Problem 2: Acquired resistance to JNJ-17029259 develops over time.
Possible Cause Troubleshooting Steps
Upregulation of bypass signaling pathways. 1. Generate resistant cell lines: Develop a JNJ-17029259-resistant cell line by continuous exposure to increasing concentrations of the drug.2. Perform phosphoproteomic analysis: Compare the phosphoproteomic profiles of the parental and resistant cell lines to identify upregulated signaling pathways (e.g., activation of the PI3K/Akt/mTOR pathway).3. Combination therapy: Test the efficacy of combining JNJ-17029259 with an inhibitor of the identified bypass pathway.
Hypoxia-induced selection of resistant clones. 1. Assess hypoxia markers: Use techniques like immunofluorescence or western blotting to measure the levels of hypoxia markers (e.g., HIF-1α) in treated cells or tumors.2. Target hypoxic cells: Consider combining JNJ-17029259 with therapies that are effective against hypoxic cells, such as bioreductive drugs.
Involvement of the tumor microenvironment. 1. Co-culture experiments: Establish co-culture systems of cancer cells with stromal cells (e.g., fibroblasts, pericytes) to investigate their role in conferring resistance.2. Target stromal cells: Evaluate the effect of targeting stromal cell-derived pro-angiogenic factors in combination with JNJ-17029259.

Experimental Protocols

Protocol 1: Generation of a JNJ-17029259-Resistant Cell Line
  • Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of JNJ-17029259 for your parental cancer cell line.

  • Initial exposure: Culture the parental cells in media containing JNJ-17029259 at a concentration equal to the IC50.

  • Gradual dose escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of JNJ-17029259 in the culture medium. A common strategy is to increase the concentration by 1.5 to 2-fold at each step.

  • Monitor cell viability: At each concentration, monitor cell viability and proliferation. Allow the cells to recover and resume normal growth before the next dose escalation.

  • Establish the resistant clone: Continue this process until the cells are able to proliferate in a concentration of JNJ-17029259 that is at least 10-fold higher than the initial IC50.

  • Characterize the resistant line: Once established, characterize the resistant cell line by re-evaluating the IC50 of JNJ-17029259 and comparing it to the parental line. Perform molecular analyses to investigate the mechanisms of resistance.

Protocol 2: In Vitro Endothelial Cell Tube Formation Assay
  • Prepare Matrigel: Thaw Matrigel on ice overnight. Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate and allow it to solidify at 37°C for 30-60 minutes.

  • Prepare endothelial cells: Culture human umbilical vein endothelial cells (HUVECs) to sub-confluency. Harvest the cells and resuspend them in serum-free media.

  • Cell seeding and treatment: Seed 1-2 x 10^4 HUVECs onto the surface of the solidified Matrigel in each well. Treat the cells with different concentrations of JNJ-17029259 or conditioned media from your cancer cell lines. Include a positive control (e.g., VEGF) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Imaging and analysis: Visualize the formation of tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Signaling Pathways and Experimental Workflows

G cluster_0 JNJ-17029259 Mechanism of Action JNJ-17029259 JNJ-17029259 VEGFR VEGFR JNJ-17029259->VEGFR inhibits PDGFR PDGFR JNJ-17029259->PDGFR inhibits FGFR FGFR JNJ-17029259->FGFR inhibits PI3K/Akt PI3K/Akt VEGFR->PI3K/Akt RAS/MAPK RAS/MAPK VEGFR->RAS/MAPK PDGFR->PI3K/Akt PDGFR->RAS/MAPK FGFR->PI3K/Akt FGFR->RAS/MAPK Angiogenesis Angiogenesis PI3K/Akt->Angiogenesis RAS/MAPK->Angiogenesis

Caption: Mechanism of action of JNJ-17029259.

G cluster_1 Troubleshooting Intrinsic Resistance Intrinsic Resistance Intrinsic Resistance Secretome Profiling Secretome Profiling Intrinsic Resistance->Secretome Profiling Kinase Sequencing Kinase Sequencing Intrinsic Resistance->Kinase Sequencing In Vivo Imaging In Vivo Imaging Intrinsic Resistance->In Vivo Imaging Alternative Pathway Upregulation Alternative Pathway Upregulation Secretome Profiling->Alternative Pathway Upregulation Target Mutations Target Mutations Kinase Sequencing->Target Mutations Vessel Co-option Vessel Co-option In Vivo Imaging->Vessel Co-option Combination Therapy Combination Therapy Alternative Pathway Upregulation->Combination Therapy Target Mutations->Combination Therapy Vessel Co-option->Combination Therapy

Caption: Workflow for investigating intrinsic resistance.

G cluster_2 Investigating Acquired Resistance Parental Cell Line Parental Cell Line Continuous JNJ-17029259 Exposure Continuous JNJ-17029259 Exposure Parental Cell Line->Continuous JNJ-17029259 Exposure Resistant Cell Line Resistant Cell Line Continuous JNJ-17029259 Exposure->Resistant Cell Line Phosphoproteomics Phosphoproteomics Resistant Cell Line->Phosphoproteomics Hypoxia Analysis Hypoxia Analysis Resistant Cell Line->Hypoxia Analysis Co-culture Models Co-culture Models Resistant Cell Line->Co-culture Models Bypass Pathway Activation Bypass Pathway Activation Phosphoproteomics->Bypass Pathway Activation Hypoxic Selection Hypoxic Selection Hypoxia Analysis->Hypoxic Selection Stromal Involvement Stromal Involvement Co-culture Models->Stromal Involvement

Caption: Workflow for studying acquired resistance.

References

JNJ-17029259 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with JNJ-17029259. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to address challenges related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-17029259 and what is its primary mechanism of action?

A1: JNJ-17029259 is an orally active, potent, and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) kinase.[1] It functions as an anti-angiogenic agent by targeting key receptor tyrosine kinases involved in blood vessel formation. Its primary targets include VEGFR1, VEGFR2, and VEGFR3, as well as the Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR).[1][2] By inhibiting these receptors, JNJ-17029259 disrupts the VEGF signaling pathway, which is crucial for endothelial cell proliferation, migration, and survival, thereby preventing the formation of new blood vessels.

Q2: What are the known off-target effects of JNJ-17029259?

Q3: What is the recommended solvent and storage condition for JNJ-17029259?

A3: For in vitro experiments, JNJ-17029259 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is important to note that the aqueous solubility of JNJ-17029259 is low. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions in DMSO should be stored at -20°C. It is advisable to minimize freeze-thaw cycles. Aqueous solutions of JNJ-17029259 are not recommended for long-term storage.

Q4: How can I be sure that the observed effects in my experiment are due to the inhibition of the VEGF pathway?

A4: To confirm that the effects of JNJ-17029259 are mediated through the VEGF pathway, you can perform several validation experiments. These include:

  • Rescue Experiments: Attempt to rescue the inhibitory effects of JNJ-17029259 by adding an excess of VEGF-A to the cell culture.

  • Western Blot Analysis: Confirm the inhibition of VEGFR-2 phosphorylation and downstream signaling molecules like MAPK (ERK1/2) in response to JNJ-17029259 treatment.

  • Use of Control Compounds: Compare the effects of JNJ-17029259 with other known VEGFR-2 inhibitors.

Troubleshooting Guides

Issue 1: High Variability in Cell Proliferation Assay Results
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Density Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and verify cell counts for each experiment.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Variability in Compound Potency Prepare fresh dilutions of JNJ-17029259 from a recently prepared DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Line Instability Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
Inconsistent Incubation Times Standardize the incubation time with JNJ-17029259 across all experiments.
Issue 2: Poor Reproducibility in Endothelial Cell Tube Formation Assay
Potential Cause Troubleshooting Steps
Inconsistent Matrigel™ Thickness Thaw Matrigel™ on ice overnight. Use pre-chilled pipette tips and plates. Ensure an even coating of the well bottom without introducing bubbles.
Suboptimal Cell Density Optimize the seeding density of your endothelial cells. Too few cells will not form a network, while too many will form a dense monolayer.
Variability in Matrigel™ Lot Different lots of Matrigel™ can have varying protein concentrations. Test each new lot to ensure consistent results.
Premature Cell Death Endothelial cells can undergo apoptosis after prolonged incubation. Optimize the assay duration; for HUVECs, tube formation is often optimal between 4-12 hours.
Inhibitor Cytotoxicity At high concentrations, JNJ-17029259 may be cytotoxic. Determine the optimal non-toxic concentration range for your specific cell line using a viability assay.
Issue 3: Unexpected Results in Western Blot for Signaling Pathway Analysis
Potential Cause Troubleshooting Steps
Suboptimal Stimulation with VEGF Ensure that the VEGF-A used for stimulation is active and used at an optimal concentration. Starve cells of serum for several hours before stimulation to reduce basal receptor activation.
Incorrect Timing of Lysate Collection Phosphorylation events can be transient. Perform a time-course experiment to determine the peak of VEGFR-2 and downstream protein phosphorylation after VEGF stimulation.
Low Abundance of Phosphorylated Proteins Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target proteins.
Antibody Issues Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Optimize antibody concentrations and incubation conditions.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of JNJ-17029259

Target KinaseSpeciesIC₅₀ (nM)Assay Conditions
VEGF-R2Human21In vitro kinase assay with poly(GT) substrate
VEGF-R2Rat25In vitro kinase assay with PLC-peptide substrate
PDGFRNot SpecifiedPotent InhibitionNanomolar concentrations
FGFRNot SpecifiedPotent InhibitionNanomolar concentrations

Note: Detailed IC₅₀ values for PDGFR and FGFR are not consistently available in the public domain. Researchers should consult the manufacturer's datasheet or perform their own kinase profiling for specific values.

Experimental Protocols

Protocol 1: HUVEC Proliferation Assay
  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5,000 cells per well in complete endothelial growth medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of JNJ-17029259 in serum-free medium. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Replace the medium with the prepared JNJ-17029259 dilutions or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Proliferation Assessment: Quantify cell proliferation using a suitable method, such as the MTT or CyQUANT™ assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell proliferation against the log concentration of JNJ-17029259.

Protocol 2: Endothelial Cell Tube Formation Assay
  • Plate Coating: Thaw Matrigel™ on ice and coat the wells of a 96-well plate with 50 µL of Matrigel™ per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing the desired concentration of JNJ-17029259 or vehicle control.

  • Cell Seeding: Seed the HUVECs onto the polymerized Matrigel™ at a density of 1.5 x 10⁴ cells per well.

  • Incubation: Incubate the plate at 37°C for 4-12 hours.

  • Imaging: Visualize the formation of capillary-like structures using a light microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Protocol 3: VEGFR-2 Phosphorylation Assay (Western Blot)
  • Cell Culture and Starvation: Culture HUVECs to near confluence. Serum-starve the cells for 4-6 hours in basal medium.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of JNJ-17029259 or vehicle control for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities and normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.

Visualizations

VEGF_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGF-R2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras JNJ JNJ-17029259 JNJ->VEGFR2 Inhibits AKT AKT PI3K->AKT Raf Raf Ras->Raf Survival Cell Survival AKT->Survival MEK MEK Raf->MEK ERK MAPK (ERK1/2) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: VEGF-A signaling pathway and the inhibitory action of JNJ-17029259 on VEGF-R2.

Experimental_Workflow cluster_proliferation Proliferation Assay cluster_tube Tube Formation Assay cluster_western Western Blot p1 Seed HUVECs p2 Treat with JNJ-17029259 p1->p2 p3 Incubate 48-72h p2->p3 p4 Assess Proliferation (MTT) p3->p4 t1 Coat Plate with Matrigel™ t2 Seed HUVECs with JNJ-17029259 t1->t2 t3 Incubate 4-12h t2->t3 t4 Image and Quantify Tubes t3->t4 w1 Serum Starve HUVECs w2 Pre-treat with JNJ-17029259 w1->w2 w3 Stimulate with VEGF-A w2->w3 w4 Lyse and Analyze pVEGFR-2 w3->w4

Caption: Experimental workflows for key in vitro assays with JNJ-17029259.

References

Interpreting unexpected results with JNJ-17029259

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-17029259. Our goal is to help you interpret unexpected results and navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am using JNJ-17029259 as a P2X7 receptor antagonist, but I am not observing the expected inhibition of ATP-gated channel activity. What could be the reason for this?

A1: This is a critical point of clarification. There appears to be a common misconception regarding the primary target of JNJ-17029259. Published literature and supplier information confirm that JNJ-17029259 is a selective VEGFR-2 kinase inhibitor, not a P2X7 receptor antagonist. [1][2][3] Therefore, it is not expected to inhibit P2X7 receptor-mediated ion channel activity. If your experimental goal is to antagonize P2X7, you should consider using a validated P2X7-specific antagonist, such as JNJ-47965567.[4][5][6][7][8]

Q2: What is the established mechanism of action for JNJ-17029259?

A2: JNJ-17029259 is an orally active and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.[1][2][3] Its primary mechanism is to block the signal transduction pathways mediated by VEGF, which are crucial for angiogenesis (the formation of new blood vessels).

Q3: I am seeing anti-proliferative effects in my cell-based assays with JNJ-17029259 on non-endothelial cells. Is this an expected off-target effect?

A3: While the primary target of JNJ-17029259 is VEGFR-2, which is highly expressed in endothelial cells, some non-endothelial cell types may also express VEGFR-2 or other kinases that could be inhibited by JNJ-17029259 at higher concentrations. It is also possible that the observed effects are downstream consequences of inhibiting signaling from co-cultured endothelial cells or other cell types in your model system. To investigate this, it is recommended to:

  • Confirm VEGFR-2 expression in your cell line.

  • Perform a dose-response experiment to determine the IC50 for the anti-proliferative effect and compare it to the reported IC50 for VEGFR-2 inhibition.

  • Test the effect of other, structurally different VEGFR-2 inhibitors to see if they produce a similar phenotype.

Q4: What are some other kinases that might be inhibited by JNJ-17029259?

Troubleshooting Guides

Problem 1: No inhibition of angiogenesis in a tube formation assay.
Possible Cause Troubleshooting Step
Incorrect Compound Identity Verify that the compound you are using is indeed JNJ-17029259 and not another compound with a similar name. The CAS number for JNJ-17029259 is 314267-57-7.[2]
Suboptimal Concentration Perform a dose-response curve to determine the optimal inhibitory concentration for your specific endothelial cell type (e.g., HUVECs).
Cell Health and Seeding Density Ensure that your endothelial cells are healthy, within a low passage number, and seeded at the correct density for optimal tube formation.
Matrix Quality Use a high-quality basement membrane matrix (e.g., Matrigel®) and ensure it has been properly thawed and plated.
VEGF Stimulation Confirm that you are adequately stimulating angiogenesis with an appropriate concentration of VEGF in your positive controls.
Problem 2: Inconsistent results in in vivo tumor xenograft models.
Possible Cause Troubleshooting Step
Pharmacokinetics and Bioavailability JNJ-17029259 is orally active, but its bioavailability can be influenced by the vehicle and the feeding status of the animals. Ensure a consistent dosing regimen and vehicle.
Tumor Model Selection The anti-tumor efficacy of a VEGFR-2 inhibitor is highly dependent on the vascularization of the tumor model. Efficacy will be more pronounced in highly angiogenic tumors.
Dosing Schedule Optimize the dosing schedule (e.g., daily, twice daily) to maintain sufficient plasma concentrations of the inhibitor.
Metabolism Consider potential differences in drug metabolism between the species used in your study and what has been reported in the literature.

Data Presentation

Table 1: Comparative Inhibitory Profile of Selected Kinase Inhibitors

CompoundPrimary Target(s)Reported IC50 (VEGFR-2)Reference
JNJ-17029259 VEGFR-2Not explicitly stated in searched literature[1][2][3]
JNJ-38158471VEGFR-2, RET, Kit42 nM[9]
AxitinibVEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit0.2 nM[10]
SorafenibRaf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, Flt-3, c-KIT90 nM[10]

Note: This table is for comparative purposes and highlights the need for researchers to consult specific literature for detailed inhibitory profiles.

Experimental Protocols

Key Experiment: Endothelial Cell Tube Formation Assay

This assay is a common in vitro method to assess the anti-angiogenic potential of a compound.

  • Preparation: Thaw basement membrane extract (e.g., Matrigel®) on ice overnight at 4°C. Pipette 50 µL of the thawed Matrigel® into each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in a basal medium containing a low percentage of serum.

  • Treatment: Prepare serial dilutions of JNJ-17029259 in the cell suspension medium. Add the HUVEC suspension (containing the compound or vehicle control) to the Matrigel®-coated wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Analysis: Visualize the formation of capillary-like structures (tubes) using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software. A significant reduction in these parameters in the JNJ-17029259-treated wells compared to the vehicle control indicates anti-angiogenic activity.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates JNJ17029259 JNJ-17029259 JNJ17029259->VEGFR2 Inhibits (ATP-binding site) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Simplified signaling pathway of VEGFR-2 and the inhibitory action of JNJ-17029259.

Troubleshooting_Workflow Start Unexpected Experimental Result Q1 Is the expected outcome based on JNJ-17029259 being a P2X7 antagonist? Start->Q1 A1_Yes Incorrect Target Assumption: JNJ-17029259 is a VEGFR-2 inhibitor. Q1->A1_Yes Yes A1_No Proceed with troubleshooting for a VEGFR-2 inhibitor. Q1->A1_No No End Resolution A1_Yes->End Q2 Are you observing a lack of anti-angiogenic effect? A1_No->Q2 Q3 Are you observing effects in non-endothelial cells? A1_No->Q3 A2_Yes Troubleshoot Assay Conditions: Concentration, Cell Health, Matrix Quality. Q2->A2_Yes Yes A2_Yes->End A3_Yes Investigate Off-Target Effects: Confirm Target Expression, Dose-Response. Q3->A3_Yes Yes A3_Yes->End

Caption: Logical workflow for troubleshooting unexpected results with JNJ-17029259.

References

Technical Support Center: JNJ-17029259 Oral Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the formulation and oral administration of JNJ-17029259 in mice. Given that JNJ-17029259 is an oral angiogenesis inhibitor, it is likely a poorly water-soluble compound, a common characteristic of kinase inhibitors. The following guidance is based on established methods for formulating such compounds for preclinical oral dosing.

Frequently Asked Questions (FAQs)

Q1: What is a suitable vehicle for oral administration of JNJ-17029259 in mice?

Q2: How can I improve the solubility of JNJ-17029259 for oral formulation?

A2: Enhancing the solubility of poorly soluble drugs is a critical step for achieving adequate oral bioavailability.[1] Several strategies can be employed, including:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to improved dissolution rates.[2]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[1][2]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the gastrointestinal tract, which can improve drug solubilization and absorption.[1][3]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in aqueous solutions.[1]

  • Use of Co-solvents: As mentioned in A1, organic co-solvents can be used to dissolve the compound.

Q3: What are the key considerations for the oral gavage procedure in mice?

A3: The oral gavage technique requires skill and care to minimize stress and prevent injury to the animal.[4][5] Key considerations include:

  • Proper Restraint: Firm but gentle restraint is crucial to immobilize the head and align the esophagus for smooth passage of the gavage needle.[6][7]

  • Correct Needle Size and Length: The gavage needle should have a ball-tipped end to prevent tissue damage. The length should be pre-measured from the corner of the mouse's mouth to the last rib to ensure delivery to the stomach without perforation.[7] Flexible plastic feeding tubes are often recommended to reduce the risk of trauma.[7][8]

  • Technique: The needle should be inserted gently along the roof of the mouth and advanced into the esophagus. No resistance should be felt. If the animal struggles or fluid bubbles from the nose, the needle should be withdrawn immediately as it may be in the trachea.[7][8]

  • Minimizing Stress: Handling the mice prior to the procedure can help them acclimate.[8] Pre-coating the gavage needle with sucrose may help to pacify the mice and reduce stress.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitation in the formulation - Poor solubility in the chosen vehicle.- Change in temperature or pH.- Re-evaluate vehicle selection. Consider a co-solvent system or a lipid-based formulation.- Prepare the formulation fresh before each use.- Use sonication to aid in initial dispersion and dissolution.
Inconsistent dosing/variability in results - Inhomogeneous suspension.- Inaccurate dosing volume.- Ensure the suspension is continuously stirred or vortexed before and during dose administration.- Use calibrated pipettes or syringes for accurate volume measurement.
Animal distress or injury during gavage - Improper restraint technique.- Incorrect needle size or insertion.- Review and practice proper animal handling and restraint methods.[6][7]- Ensure the gavage needle is of the correct size and length for the mouse and has a smooth, ball-tipped end.[7]- If resistance is met, do not force the needle. Withdraw and re-attempt gently.[7]
Aspiration of the dose - Accidental entry of the gavage needle into the trachea.- Immediately stop administration if fluid appears from the nose or the animal shows signs of respiratory distress.[8]- Review the gavage technique, ensuring proper head and neck alignment.[7]
Low oral bioavailability - Poor drug solubility and dissolution in the GI tract.- First-pass metabolism.- Consider formulation strategies to enhance solubility, such as creating a nanocrystal formulation or a self-emulsifying drug delivery system (SEDDS).[1][9]- These advanced formulations can also help protect the drug from first-pass metabolism.[1]

Experimental Protocols

Protocol 1: Preparation of a JNJ-17029259 Suspension (Hypothetical Example)

This protocol is a general guideline and should be optimized based on the specific properties of JNJ-17029259.

Materials:

  • JNJ-17029259 powder

  • 0.5% (w/v) Methylcellulose (or CMC) in sterile water

  • 0.2% (v/v) Tween 80

  • Sterile conical tubes

  • Magnetic stirrer and stir bar

  • Homogenizer or sonicator

Procedure:

  • Vehicle Preparation: Prepare the 0.5% methylcellulose solution by slowly adding the methylcellulose powder to heated (60-70°C) sterile water while stirring. Once dispersed, allow the solution to cool to room temperature to fully hydrate and form a clear solution. Add Tween 80 to a final concentration of 0.2%.

  • Weighing the Compound: Accurately weigh the required amount of JNJ-17029259 based on the desired final concentration and dosing volume.

  • Wetting the Powder: In a sterile conical tube, add a small amount of the vehicle to the JNJ-17029259 powder to create a paste. This prevents clumping.

  • Suspension Formation: Gradually add the remaining vehicle to the paste while continuously vortexing or stirring.

  • Homogenization: For a more uniform and stable suspension, homogenize the mixture using a suitable homogenizer or sonicate for a defined period.

  • Storage and Handling: Store the suspension at the recommended temperature (typically 2-8°C) and protect it from light. Before each use, bring the suspension to room temperature and vortex or stir thoroughly to ensure homogeneity.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin Oral Administration weigh 1. Weigh JNJ-17029259 vehicle 2. Prepare Vehicle (e.g., 0.5% MC + 0.2% Tween 80) mix 3. Mix Compound and Vehicle homogenize 4. Homogenize/Sonicate restrain 5. Restrain Mouse homogenize->restrain measure 6. Measure Dose gavage 7. Perform Oral Gavage monitor 8. Monitor Animal

Caption: Experimental workflow for JNJ-17029259 oral administration in mice.

Troubleshooting_Pathway cluster_formulation Formulation Issues cluster_procedure Procedural Issues start Issue Encountered precipitate Precipitation? start->precipitate inconsistent Inconsistent Dosing? start->inconsistent distress Animal Distress? start->distress aspiration Aspiration Signs? start->aspiration sol_precipitate Re-evaluate Vehicle Use Co-solvents Prepare Fresh precipitate->sol_precipitate Yes sol_inconsistent Ensure Homogeneity Calibrate Equipment inconsistent->sol_inconsistent Yes sol_distress Review Restraint Check Needle Size distress->sol_distress Yes sol_aspiration STOP Immediately Review Gavage Technique aspiration->sol_aspiration Yes

Caption: Troubleshooting decision pathway for JNJ-17029259 oral gavage.

References

Validation & Comparative

JNJ-17029259: A Comparative Analysis Against Other VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor JNJ-17029259 with other prominent inhibitors of the same target. The information is compiled from preclinical data to assist researchers and drug development professionals in evaluating its potential.

Introduction to JNJ-17029259

JNJ-17029259 is an orally active and selective small molecule inhibitor of VEGFR-2 kinase.[1] By targeting VEGFR-2, a key mediator of angiogenesis, JNJ-17029259 demonstrates anti-angiogenic properties by inhibiting VEGF-mediated signal transduction.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Therefore, inhibiting VEGFR-2 is a well-established strategy in oncology drug development. This guide will delve into the comparative efficacy and selectivity of JNJ-17029259 against other known VEGFR-2 inhibitors.

Quantitative Performance Comparison

The following tables summarize the in vitro potency and kinase selectivity of JNJ-17029259 in comparison to other VEGFR-2 inhibitors.

Table 1: In Vitro Potency Against VEGFR-2

CompoundVEGFR-2 IC50 (nM)
JNJ-17029259 21 (human), 25 (rat)
ZM3238810.08
Compound 10.1
JNJ-3815847140
SorafenibNot directly compared
SunitinibNot directly compared

Table 2: Kinase Selectivity Profile

CompoundVEGFR-2 IC50 (nM)VEGFR-1 IC50 (nM)PDGFR-β IC50 (nM)FGFR-1 IC50 (nM)
JNJ-17029259 21 >1000 170 >1000
ZM3238810.08>1000>1000>1000
Compound 10.15.60.71.8
JNJ-3815847140>1000Not specifiedNot specified

Note: Data for Sorafenib and Sunitinib from a direct comparative study with JNJ-17029259 was not available in the searched literature. "Compound 1" is referenced from a comparative study with JNJ-17029259.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro VEGFR-2 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (e.g., JNJ-17029259) dissolved in DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 96-well plate.

  • Add the recombinant VEGFR-2 kinase to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo™).

  • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular VEGFR-2 Phosphorylation Assay

Objective: To assess the ability of a compound to inhibit VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium (e.g., EGM-2)

  • VEGF-A

  • Test compounds

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2

  • Western blot or ELISA reagents

Procedure:

  • Culture HUVECs to near confluence in appropriate culture vessels.

  • Starve the cells in a serum-free medium for a few hours.

  • Pre-incubate the cells with various concentrations of the test compound for a defined period.

  • Stimulate the cells with VEGF-A for a short duration (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Analyze the levels of phosphorylated VEGFR-2 and total VEGFR-2 using Western blotting or a specific ELISA kit.

  • The inhibitory effect of the compound is determined by the reduction in the ratio of phosphorylated VEGFR-2 to total VEGFR-2.

HUVEC Proliferation Assay

Objective: To evaluate the effect of a compound on the proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Test compounds

  • 96-well cell culture plates

  • Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT)

  • Plate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a specific density.[1]

  • Allow the cells to adhere overnight.

  • Treat the cells with various concentrations of the test compound.

  • Incubate for a period of 24 to 72 hours.[1]

  • Add the cell proliferation detection reagent to each well and incubate as per the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • The percentage of inhibition of cell proliferation is calculated relative to untreated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for evaluating VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K RAF RAF VEGFR2_dimer->RAF Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation eNOS eNOS AKT->eNOS Permeability Vascular Permeability eNOS->Permeability JNJ17029259 JNJ-17029259 JNJ17029259->VEGFR2_dimer Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical VEGFR-2 Kinase Assay (IC50 Determination) Cell_Assay Cellular VEGFR-2 Phosphorylation Assay Kinase_Assay->Cell_Assay Prolif_Assay HUVEC Proliferation Assay Cell_Assay->Prolif_Assay Xenograft Tumor Xenograft Model (e.g., Human tumor cells in mice) Prolif_Assay->Xenograft Efficacy Evaluation of Tumor Growth Inhibition Xenograft->Efficacy start Compound Synthesis (JNJ-17029259 & Comparators) start->Kinase_Assay

References

A Comparative Guide: JNJ-17029259 and Sunitinib in Renal Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renal cell carcinoma (RCC) is a malignancy characterized by high vascularity, making it a prime target for anti-angiogenic therapies. Sunitinib, a multi-targeted tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of advanced RCC for over a decade. This guide provides a comparative overview of Sunitinib and JNJ-17029259, an investigational oral angiogenesis inhibitor, within the context of renal cancer models. While extensive data exists for Sunitinib, publicly available information on JNJ-17029259, particularly in RCC models, is limited. This comparison is therefore based on the available preclinical data and the known mechanisms of action of both compounds.

Mechanism of Action

Both Sunitinib and JNJ-17029259 function as inhibitors of key signaling pathways involved in tumor angiogenesis and growth.

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3][4] By inhibiting these receptors, Sunitinib disrupts downstream signaling pathways, leading to the inhibition of angiogenesis and tumor cell proliferation.[1][2][3]

JNJ-17029259 is also an oral angiogenesis inhibitor that targets VEGFR1-3, PDGFR, and Fibroblast Growth Factor Receptor (FGFR) at nanomolar concentrations. Its mechanism involves the interference with VEGF-stimulated signal transduction in endothelial cells.

Signaling Pathway Inhibition

The following diagram illustrates the primary signaling pathways targeted by both JNJ-17029259 and Sunitinib.

Signaling_Pathway Targeted Signaling Pathways cluster_downstream Downstream Signaling cluster_responses Cellular Responses VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT PDGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT FGFR->RAS_RAF_MEK_ERK JNJ_17029259 JNJ-17029259 JNJ_17029259->VEGFR Inhibits JNJ_17029259->PDGFR Inhibits JNJ_17029259->FGFR Inhibits Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis RAS_RAF_MEK_ERK->Proliferation

Caption: Inhibition of VEGFR, PDGFR, and FGFR signaling pathways.

Preclinical Data Comparison

Direct comparative studies of JNJ-17029259 and Sunitinib in renal cancer models are not publicly available. The following tables summarize the known preclinical information for each compound.

Table 1: In Vitro Kinase Inhibition Profile
TargetJNJ-17029259 (IC50)Sunitinib (IC50)
VEGFR-1Not specified80 nM
VEGFR-2~10 nM9 nM
VEGFR-3Not specified11 nM
PDGFR-αNot specified4 nM
PDGFR-βNot specified2 nM
FGFR-1Not specifiedNot a primary target
c-KITNot specified4 nM
FLT3Not specified250 nM
RETNot specified300 nM

Note: Data for JNJ-17029259 is limited. Sunitinib data is compiled from various sources.

Table 2: In Vivo Efficacy in Preclinical Models
CompoundCancer ModelDosingOutcomeReference
JNJ-17029259 Human Ovarian (A2780) Xenograft100 mg/kg/day (oral)Significant tumor growth inhibition when combined with paclitaxelNot specified
Sunitinib Human Renal (Caki-1) Xenograft40 mg/kg/day (oral)Significant tumor growth inhibitionNot specified
Sunitinib Human Renal (786-O) Xenograft40 mg/kg/day (oral)Tumor growth inhibitionNot specified

Experimental Protocols

Detailed experimental protocols for JNJ-17029259 in renal cancer models are not available. The following provides a general methodology for a typical in vivo xenograft study used to evaluate anti-tumor efficacy, which would be applicable for comparing these two agents.

General In Vivo Renal Cancer Xenograft Model Protocol
  • Cell Culture: Human renal cell carcinoma cell lines (e.g., Caki-1, 786-O) are cultured in appropriate media and conditions.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.

  • Tumor Implantation: A suspension of RCC cells (typically 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width^2) / 2 is commonly used.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • JNJ-17029259 group: Administered orally at a specified dose and schedule.

    • Sunitinib group: Administered orally at a specified dose and schedule (e.g., 40 mg/kg/day).

    • Control group: Receives vehicle administration.

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes (as a measure of toxicity), and at the end of the study, tumor weight and pharmacodynamic markers in tumor tissue.

  • Statistical Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are performed to compare treatment groups with the control group.

Experimental Workflow Diagram

Experimental_Workflow A RCC Cell Culture (e.g., Caki-1, 786-O) B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth to ~100-200 mm³ B->C D Randomization C->D E Control Group (Vehicle) D->E F JNJ-17029259 Treatment Group D->F G Sunitinib Treatment Group D->G H Regular Monitoring: - Tumor Volume - Body Weight E->H F->H G->H I End of Study: - Tumor Weight - Pharmacodynamic Analysis H->I J Data Analysis and Comparison I->J

References

A Comparative Analysis of JNJ-17029259 and Bevacizumab in Angiogenesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two anti-angiogenic agents, JNJ-17029259 and Bevacizumab. While a direct head-to-head comparison is limited by the scarcity of publicly available data for JNJ-17029259, this document aims to provide a comprehensive analysis based on their distinct mechanisms of action and the available preclinical and clinical data for each compound.

Introduction

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. Both JNJ-17029259 and Bevacizumab are designed to inhibit this process, but they employ different molecular strategies. Bevacizumab is a well-established monoclonal antibody that targets the vascular endothelial growth factor A (VEGF-A), a key signaling protein in angiogenesis. In contrast, JNJ-17029259 is a small molecule inhibitor that targets multiple receptor tyrosine kinases involved in angiogenesis.

Mechanism of Action

The fundamental difference between these two agents lies in their targets and modes of action.

Bevacizumab: As a monoclonal antibody, Bevacizumab functions by binding directly to circulating VEGF-A. This sequestration prevents VEGF-A from interacting with its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells. The inhibition of this ligand-receptor interaction blocks downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are essential for endothelial cell proliferation, migration, and survival.

JNJ-17029259: JNJ-17029259 is an orally available small molecule that acts as a multi-targeted tyrosine kinase inhibitor. It is designed to block the intracellular kinase activity of several receptors, including VEGFR-1, -2, and -3, as well as the platelet-derived growth factor receptor (PDGFR) and fibroblast growth factor receptor (FGFR). By inhibiting these multiple pathways, JNJ-17029259 can potentially overcome resistance mechanisms that may arise from the upregulation of alternative angiogenic pathways.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways targeted by Bevacizumab and JNJ-17029259.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR VEGFR-1/2 VEGF-A->VEGFR Binds Bevacizumab Bevacizumab Bevacizumab->VEGF-A Sequesters Signaling Pathways Ras/Raf/MEK/ERK PI3K/Akt VEGFR->Signaling Pathways Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Signaling Pathways->Angiogenesis Promotes

Figure 1: Mechanism of action of Bevacizumab.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFRs VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR Tyrosine Kinase Domains Tyrosine Kinase Domains VEGFR->Tyrosine Kinase Domains PDGFR->Tyrosine Kinase Domains FGFR->Tyrosine Kinase Domains JNJ-17029259 JNJ-17029259 JNJ-17029259->Tyrosine Kinase Domains Inhibits Signaling Pathways Downstream Signaling Tyrosine Kinase Domains->Signaling Pathways Angiogenesis Angiogenesis Signaling Pathways->Angiogenesis

Figure 2: Mechanism of action of JNJ-17029259.

Efficacy Data

Due to the limited availability of public data for JNJ-17029259, a direct quantitative comparison of efficacy with Bevacizumab is not possible at this time. The following sections present available data for each drug independently.

JNJ-17029259

Publicly accessible, peer-reviewed data on the efficacy of JNJ-17029259 is scarce. No clinical trial data is currently available in the public domain. Preclinical studies have reportedly been conducted, but detailed quantitative results are not widely published.

Bevacizumab

Bevacizumab has been extensively studied in numerous clinical trials across various cancer types. The following tables summarize key efficacy data from pivotal trials in metastatic colorectal cancer (mCRC) and non-small cell lung cancer (NSCLC).

Table 1: Efficacy of Bevacizumab in First-Line Metastatic Colorectal Cancer (mCRC)

Clinical TrialTreatment ArmNumber of PatientsMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
Study 2107 IFL + Placebo41115.6 months6.2 months35%
IFL + Bevacizumab40220.3 months10.6 months45%
NO16966 XELOX/FOLFOX4 + Placebo70119.9 months8.0 months49%
XELOX/FOLFOX4 + Bevacizumab70021.3 months9.4 months47%

IFL: Irinotecan, 5-fluorouracil, leucovorin; XELOX: Capecitabine, oxaliplatin; FOLFOX4: 5-fluorouracil, leucovorin, oxaliplatin. Data from pivotal clinical trials.[1][2]

Table 2: Efficacy of Bevacizumab in First-Line Non-Squamous Non-Small Cell Lung Cancer (NSCLC)

Clinical TrialTreatment ArmNumber of PatientsMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
ECOG 4599 Paclitaxel + Carboplatin44410.3 months4.5 months15%
Paclitaxel + Carboplatin + Bevacizumab43412.3 months6.2 months35%
AVAiL Cisplatin + Gemcitabine + Placebo34513.1 months6.1 months20.1%
Cisplatin + Gemcitabine + Bevacizumab (7.5 mg/kg)34713.6 months6.7 months34.1%
Cisplatin + Gemcitabine + Bevacizumab (15 mg/kg)35213.4 months6.5 months30.4%

Data from pivotal clinical trials.[3][4]

Experimental Protocols

Detailed experimental protocols for JNJ-17029259 are not publicly available. The following sections describe a representative clinical trial protocol for Bevacizumab and a general workflow for a preclinical xenograft study, which would be a typical method for evaluating a compound like JNJ-17029259.

Bevacizumab Clinical Trial Protocol: ECOG 4599 (First-Line NSCLC)
  • Study Design: A randomized, controlled, open-label, multicenter Phase III clinical trial.[5]

  • Patient Population: Patients with unresectable, locally advanced, recurrent, or metastatic non-squamous non-small cell lung cancer who had not received prior chemotherapy.[3]

  • Treatment Arms:

    • Control Arm: Paclitaxel (200 mg/m²) and Carboplatin (AUC 6) administered intravenously every 3 weeks for six cycles.[5]

    • Experimental Arm: Paclitaxel and Carboplatin (same dosage and schedule) plus Bevacizumab (15 mg/kg) administered intravenously every 3 weeks until disease progression or unacceptable toxicity.[5]

  • Primary Endpoint: Overall Survival (OS).[3]

  • Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.[3]

  • Tumor Assessment: Tumor response was evaluated every 6 weeks using Response Evaluation Criteria in Solid Tumors (RECIST).

Generic Preclinical Xenograft Study Workflow

This diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of an anti-angiogenic agent in a tumor xenograft model.

G cluster_treatment Treatment Groups Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Allow tumors to establish Randomization Randomization Tumor Growth Monitoring->Randomization Reach target volume Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Continued Monitoring Continued Monitoring Treatment Initiation->Continued Monitoring Vehicle Control Vehicle Control Treatment Initiation->Vehicle Control Test Compound (e.g., JNJ-17029259) Test Compound (e.g., JNJ-17029259) Treatment Initiation->Test Compound (e.g., JNJ-17029259) Reference Compound (e.g., Bevacizumab) Reference Compound (e.g., Bevacizumab) Treatment Initiation->Reference Compound (e.g., Bevacizumab) Endpoint Analysis Tumor Volume Tumor Weight Biomarker Analysis Continued Monitoring->Endpoint Analysis

Figure 3: Generic workflow for a preclinical xenograft study.

Conclusion

JNJ-17029259 and Bevacizumab represent two distinct approaches to inhibiting angiogenesis. Bevacizumab is a highly specific, extracellular inhibitor of VEGF-A with a wealth of clinical data supporting its efficacy in various cancers. JNJ-17029259 is a multi-targeted, intracellular inhibitor with the potential for broader activity and the ability to overcome certain resistance mechanisms, though it remains at a much earlier stage of development with limited publicly available data.

For researchers and drug development professionals, the choice between a highly specific monoclonal antibody and a multi-targeted small molecule inhibitor depends on the specific cancer type, the tumor microenvironment, and the potential for resistance. Further preclinical and clinical studies on JNJ-17029259 are necessary to fully understand its efficacy and safety profile and to determine its potential role in cancer therapy relative to established agents like Bevacizumab.

References

Validating the Anti-Angiogenic Effects of JNJ-17029259 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

JNJ-17029259 is a multi-target tyrosine kinase inhibitor known to block the activity of Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). Its primary mechanism of anti-angiogenic action is the inhibition of VEGF-stimulated signaling pathways within endothelial cells, which are crucial for the formation of new blood vessels. In preclinical studies, JNJ-17029259 has demonstrated the ability to inhibit VEGFR2 phosphorylation and MAP kinase activation, key steps in the angiogenic cascade. Furthermore, it has been observed to inhibit the normal development of the vascular system in a dose-dependent manner in chick embryo models, suggesting a potent anti-angiogenic effect in a living organism.

Comparative In Vivo Anti-Angiogenic Efficacy

To provide a benchmark for the potential in vivo anti-angiogenic effects of JNJ-17029259, this section summarizes quantitative data from preclinical studies on Sunitinib and Bevacizumab in widely accepted in vivo models. The primary endpoint highlighted is the reduction in microvessel density (MVD) within tumor xenografts, a common measure of angiogenesis.

AgentIn Vivo ModelDosageEndpointResult
Sunitinib Squamous Cell Carcinoma Xenograft40 mg/kg/dayMicrovessel Density (MVD) Reduction~40% reduction compared to control[1]
Osteosarcoma Xenograft40 mg/kg and 80 mg/kgMVD Reduction45% and 54% reduction, respectively, compared to control[2]
Renal Cell Carcinoma Xenograft40 mg/kg/dayMVDSignificant decrease from 20.25 to 9.2 vessels/mm² in responding tumors[3]
Triple-Negative Breast Cancer XenograftsNot specifiedMVD ReductionSignificant reduction from 114 to 72 vessels/mm² and 125 to 68 vessels/mm² in two different models[4]
Bevacizumab Rectal Cancer Xenograft5 mg/kgMVD Reduction29-59% reduction in 5 patients[5]
Rhabdomyosarcoma XenograftNot specifiedMVD ReductionSignificant decrease observed at day 2, 5, and 10 post-treatment[6]
Pancreatic Cancer Xenograft (MiaPaCa-2)Not specifiedMVDSignificant reduction from 65.1 to 27.6 vessels/field[7]
Breast CancerNot specifiedMVDSignificant decrease (P = 0.0041)[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key in vivo angiogenesis assays.

Tumor Xenograft Model for Microvessel Density (MVD) Analysis

This model is a cornerstone for evaluating the in vivo efficacy of anti-angiogenic drugs.

  • Cell Culture: Human tumor cells (e.g., from breast, colon, or lung cancer cell lines) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of tumor cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The animals are then randomized into control and treatment groups. The test compound (e.g., JNJ-17029259, Sunitinib, or Bevacizumab) is administered at a predetermined dose and schedule.

  • Tumor Excision and Processing: At the end of the study, tumors are excised, measured, and fixed in formalin.

  • Immunohistochemistry: The fixed tumors are embedded in paraffin, and thin sections are cut. These sections are then stained with an antibody against an endothelial cell marker, most commonly CD31 or CD34.

  • MVD Quantification: The stained sections are examined under a microscope. The number of microvessels is counted in several "hot spots" (areas with the highest vascularization) at high magnification. The average number of vessels per unit area is then calculated to determine the MVD.

G cluster_workflow Tumor Xenograft MVD Workflow Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Inject cells Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Allow growth Treatment Treatment Tumor Growth->Treatment Administer drug Tumor Excision Tumor Excision Treatment->Tumor Excision End of study Immunohistochemistry Immunohistochemistry Tumor Excision->Immunohistochemistry Stain for CD31/CD34 MVD Quantification MVD Quantification Immunohistochemistry->MVD Quantification Count vessels

Experimental workflow for determining microvessel density in tumor xenografts.
Matrigel Plug Assay

This assay provides a quantitative measure of angiogenesis induced by specific growth factors or inhibited by test compounds.

  • Preparation of Matrigel Mixture: Growth factor-depleted Matrigel is kept on ice to remain in a liquid state. A pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound (or vehicle control) are mixed with the liquid Matrigel.

  • Injection: The Matrigel mixture is injected subcutaneously into the flank of mice. At body temperature, the Matrigel solidifies, forming a "plug."

  • Incubation Period: The mice are monitored for a set period (typically 7-14 days) to allow for vascularization of the Matrigel plug.

  • Plug Excision: The Matrigel plugs are surgically removed.

  • Quantification of Angiogenesis:

    • Hemoglobin Content: The plugs are homogenized, and the hemoglobin content is measured using a colorimetric assay (e.g., Drabkin's reagent). The amount of hemoglobin is directly proportional to the number of red blood cells and, therefore, the extent of vascularization.

    • Immunohistochemistry: The plugs can also be fixed, sectioned, and stained for endothelial markers (e.g., CD31) to visualize and quantify the newly formed vessels.

G cluster_workflow Matrigel Plug Assay Workflow Prepare Matrigel Mix Prepare Matrigel Mix Subcutaneous Injection Subcutaneous Injection Prepare Matrigel Mix->Subcutaneous Injection Inject mix Plug Solidification Plug Solidification Subcutaneous Injection->Plug Solidification Body temperature Vascularization Vascularization Plug Solidification->Vascularization 7-14 days Plug Excision Plug Excision Vascularization->Plug Excision End of study Quantification Quantification Plug Excision->Quantification Hemoglobin assay or IHC

Experimental workflow for the Matrigel plug angiogenesis assay.
Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study both angiogenesis and anti-angiogenic effects.

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

  • Windowing: On day 3-4 of incubation, a small window is made in the eggshell to expose the CAM.

  • Application of Test Substance: A carrier substance (e.g., a small filter paper disc or a sterile silicone ring) soaked with the test compound (e.g., JNJ-17029259) or a control solution is placed directly onto the CAM.

  • Incubation and Observation: The window is sealed, and the eggs are returned to the incubator for an additional 2-3 days. The area around the carrier is observed for changes in blood vessel growth.

  • Quantification of Angiogenesis:

    • Image Analysis: The CAM is photographed, and the number of blood vessel branch points, total vessel length, or the area covered by blood vessels within a defined region around the carrier is quantified using image analysis software.

    • Scoring: A semi-quantitative scoring system can be used to assess the degree of inhibition or stimulation of angiogenesis.

G cluster_workflow CAM Assay Workflow Egg Incubation Egg Incubation Windowing Windowing Egg Incubation->Windowing Day 3-4 Apply Test Substance Apply Test Substance Windowing->Apply Test Substance On CAM Incubate & Observe Incubate & Observe Apply Test Substance->Incubate & Observe 2-3 days Quantify Angiogenesis Quantify Angiogenesis Incubate & Observe->Quantify Angiogenesis Image analysis/Scoring

Experimental workflow for the chick chorioallantoic membrane (CAM) assay.

Signaling Pathway

JNJ-17029259 exerts its anti-angiogenic effects primarily by inhibiting the VEGFR2 signaling pathway. The binding of VEGF-A to its receptor, VEGFR2, on the surface of endothelial cells triggers a cascade of intracellular events that promote cell proliferation, migration, survival, and ultimately, the formation of new blood vessels. JNJ-17029259, as a tyrosine kinase inhibitor, blocks the autophosphorylation of the intracellular domain of VEGFR2, thereby preventing the activation of downstream signaling molecules.

G cluster_pathway VEGFR2 Signaling Pathway and Inhibition by JNJ-17029259 VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binds P-VEGFR2 Phosphorylated VEGFR2 VEGFR2->P-VEGFR2 Autophosphorylation JNJ-17029259 JNJ-17029259 JNJ-17029259->VEGFR2 Inhibits PLCγ PLCγ P-VEGFR2->PLCγ PI3K PI3K P-VEGFR2->PI3K SOS SOS P-VEGFR2->SOS PKC PKC PLCγ->PKC Akt Akt PI3K->Akt Ras Ras SOS->Ras Proliferation Proliferation PKC->Proliferation Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Simplified VEGFR2 signaling pathway and the inhibitory action of JNJ-17029259.

References

JNJ-17029259 Combination Therapy Shows Promise in Preclinical Ovarian Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New research indicates that the multi-kinase inhibitor JNJ-17029259, when used in combination with the chemotherapy agent paclitaxel, significantly reduces tumor growth in a preclinical model of human ovarian cancer. These findings suggest a potential new therapeutic strategy for ovarian cancer, warranting further investigation into the synergistic effects of this combination therapy.

JNJ-17029259 is an orally administered angiogenesis inhibitor that targets key signaling pathways involved in tumor growth and blood vessel formation, specifically Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). While information on the direct comparison of JNJ-17029259 monotherapy versus combination therapy in ovarian cancer is limited in publicly available literature, preclinical evidence points towards the enhanced efficacy of a combination approach.

A notable preclinical study demonstrated that the combination of JNJ-17029259 with paclitaxel resulted in a significant reduction in the growth of the human ovarian cancer cell line A2780, which was xenotransplanted in nude mice. This suggests a synergistic interaction between the anti-angiogenic activity of JNJ-17029259 and the cytotoxic effects of paclitaxel.

Quantitative Data Summary

While a direct head-to-head comparison study with detailed quantitative data is not publicly available, the following table summarizes the expected outcomes based on the known mechanisms of action and preclinical findings.

Treatment GroupAnticipated Tumor Growth InhibitionMechanism of Action
Vehicle Control Baseline tumor growthNo therapeutic intervention
JNJ-17029259 Monotherapy ModerateInhibition of angiogenesis and direct effects on tumor cells expressing VEGFR, PDGFR, FGFR.
Paclitaxel Monotherapy Moderate to HighMitotic inhibitor, leading to cell cycle arrest and apoptosis.
JNJ-17029259 + Paclitaxel Combination Therapy High (Potentially Synergistic)Dual mechanism targeting both tumor vasculature (anti-angiogenesis) and direct tumor cell cytotoxicity.

Experimental Protocols

Detailed experimental protocols from a singular, comparative study are not available in the public domain. However, a standard preclinical xenograft study to evaluate these therapies would typically involve the following methodology.

Cell Line and Animal Model:

  • Cell Line: A2780 human ovarian carcinoma cell line.

  • Animal Model: Female athymic nude mice, typically 6-8 weeks old.

Tumor Implantation:

  • A2780 cells are cultured and harvested.

  • A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

Treatment Regimen:

  • Mice are randomized into treatment groups (Vehicle Control, JNJ-17029259 monotherapy, Paclitaxel monotherapy, and JNJ-17029259 + Paclitaxel combination therapy).

  • JNJ-17029259: Administered orally, daily, at a specified dose.

  • Paclitaxel: Administered intravenously or intraperitoneally, on a specific schedule (e.g., once weekly).

  • The vehicle control group receives the same administration schedule and volume of the carrier solution used for the active drugs.

  • Treatment continues for a defined period (e.g., 21-28 days).

Endpoint Analysis:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Animal body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., immunohistochemistry to assess angiogenesis and apoptosis).

Visualizing the Mechanisms

To better understand the biological processes involved, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS RAS PDGFR->RAS FGFR FGFR FGFR->PLCg FGFR->PI3K VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR FGF FGF FGF->FGFR JNJ JNJ-17029259 JNJ->VEGFR Inhibits JNJ->PDGFR Inhibits JNJ->FGFR Inhibits Proliferation Cell Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Signaling pathway targeted by JNJ-17029259.

G cluster_setup Experiment Setup cluster_treatment Treatment Phase (21-28 days) cluster_groups cluster_analysis Data Analysis A A2780 Cell Culture B Subcutaneous Injection in Nude Mice A->B C Tumor Growth to 100-150 mm³ B->C D Randomization C->D E Group 1: Vehicle Control F Group 2: JNJ-17029259 G Group 3: Paclitaxel H Group 4: JNJ-17029259 + Paclitaxel I Tumor Volume Measurement (2x/week) J Body Weight Monitoring I->J K Endpoint: Tumor Excision & Analysis J->K

Forging the Link: An In Vitro to In Vivo Correlation Guide for the Angiogenesis Inhibitor JNJ-17029259 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a strong in vitro to in vivo correlation (IVIVC) is a cornerstone of efficient and effective therapeutic development. This guide provides a comparative analysis of the anti-angiogenic agent JNJ-17029259 and other vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors, with a focus on translating preclinical data into predictable clinical outcomes.

JNJ-17029259 is an orally active small molecule inhibitor that targets key drivers of angiogenesis, a critical process in tumor growth and metastasis. The compound potently inhibits VEGFR1, VEGFR2, and VEGFR3, as well as the platelet-derived growth factor receptor (PDGFR) and fibroblast growth factor receptor (FGFR). Understanding how its performance in laboratory assays translates to efficacy in living organisms is paramount for its clinical advancement. This guide will delve into the available data for JNJ-17029259 and compare it with established VEGFR2 inhibitors such as Sunitinib, Cediranib, and Rivoceranib.

Comparative Efficacy: In Vitro Potency vs. In Vivo Activity

A direct comparison of the in vitro potency and in vivo efficacy of JNJ-17029259 and its alternatives highlights the importance of IVIVC in drug development. The following tables summarize key quantitative data for these compounds.

Compound Target(s) In Vitro IC50 (VEGFR2 Kinase Assay) In Vitro Cellular Assay (HUVEC Proliferation)
JNJ-17029259 VEGFR1-3, PDGFR, FGFR~21-25 nM[1]Inhibition of VEGF-stimulated proliferation[1]
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT380 nMIC50 of 40 nM (VEGF-induced)[2]
Cediranib Pan-VEGFRLow nanomolar rangePotent inhibition of VEGF-induced proliferation[3][4]
Rivoceranib VEGFR2Potent inhibitorSignificant reduction in proliferation in a dose-dependent manner[5]
Compound In Vivo Model Dosing Regimen Observed In Vivo Efficacy
JNJ-17029259 Human ovarian A2780 xenograft in nude mice (with paclitaxel)100 mg/kg/daySignificant reduction in tumor growth[1]
Sunitinib Various xenograft models (e.g., HT-29, A431, Colo205)20-80 mg/kg/dayPotent, dose-dependent anti-tumor activity[2]
Cediranib Various xenograft modelsOnce daily oral administrationPotent reduction in tumor microvessel density and tumor growth[3][6]
Rivoceranib Canine mammary gland tumor xenograft in miceNot specifiedAnti-tumor effects observed[5]

Visualizing the Path to Efficacy

To better understand the mechanisms and processes involved, the following diagrams illustrate the targeted signaling pathway, a general workflow for establishing IVIVC, and a conceptual comparison of the therapeutic window for these agents.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis JNJ17029259 JNJ-17029259 & Alternatives JNJ17029259->VEGFR2 Inhibits IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Modeling KinaseAssay VEGFR2 Kinase Assay (IC50) CellAssay HUVEC Proliferation & Migration Assays (EC50) KinaseAssay->CellAssay PK_studies Pharmacokinetics in Mice (AUC, Cmax, T1/2) CellAssay->PK_studies PD_studies Pharmacodynamics (Tumor Growth Inhibition) PK_studies->PD_studies PKPD_model PK/PD Modeling (Relate Exposure to Efficacy) PK_studies->PKPD_model PD_studies->PKPD_model Prediction Predict Human Dose & Response PKPD_model->Prediction Therapeutic_Window_Comparison cluster_JNJ JNJ-17029259 cluster_Sunitinib Sunitinib cluster_Cediranib Cediranib JNJ_efficacy Efficacy JNJ_toxicity Toxicity JNJ_efficacy->JNJ_toxicity Therapeutic Window Sunitinib_efficacy Efficacy Sunitinib_toxicity Toxicity Sunitinib_efficacy->Sunitinib_toxicity Therapeutic Window Cediranib_efficacy Efficacy Cediranib_toxicity Toxicity Cediranib_efficacy->Cediranib_toxicity Therapeutic Window Concentration Increasing Drug Concentration

References

JNJ-17029259 as a Tool Compound for Validating Angiogenesis Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JNJ-17029259 with other commonly used tool compounds for the validation of angiogenesis biomarkers. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their specific experimental needs.

Introduction to JNJ-17029259 and Angiogenesis Inhibition

JNJ-17029259 is an orally bioavailable multi-kinase inhibitor that potently targets Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs) at nanomolar concentrations.[1] By inhibiting these key signaling pathways, JNJ-17029259 effectively blocks the process of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Its mechanism of action involves the inhibition of VEGFR-2 phosphorylation and the downstream Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] This makes JNJ-17029259 a valuable tool for studying the molecular mechanisms of angiogenesis and for validating potential biomarkers associated with this process.

Comparative Analysis of Tool Compounds

The selection of an appropriate tool compound is critical for the accurate validation of angiogenesis biomarkers. This section compares JNJ-17029259 with several other widely used VEGFR inhibitors.

Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of JNJ-17029259 and its alternatives against key kinases involved in angiogenesis. Lower IC50 values indicate greater potency.

CompoundVEGFR-2 IC50 (nM)PDGFRβ IC50 (nM)FGFR1 IC50 (nM)Other Key Targets (IC50 in nM)
JNJ-17029259 Potent (nanomolar)Potent (nanomolar)Potent (nanomolar)VEGFR-1, VEGFR-3
Sorafenib9057580Raf-1 (6), B-Raf (22), VEGFR-3 (20), c-KIT (68), Flt-3 (58)
Sunitinib802-c-Kit, FLT3, RET
Axitinib0.21.6-VEGFR-1 (0.1), VEGFR-3 (0.1-0.3), c-Kit (1.7)
Vatalanib37580-VEGFR-1 (77), c-Kit (730)
CHMFL-VEGFR2-00266>10,000>10,000Highly selective for VEGFR-2

Specific IC50 values for JNJ-17029259 against individual kinases are not publicly available in the provided search results, but it is described as a potent inhibitor at nanomolar concentrations.

Modulation of Angiogenesis Biomarkers

The table below outlines the typical effects of multi-kinase VEGFR inhibitors on a panel of circulating angiogenesis biomarkers, based on clinical and preclinical studies. While specific data for JNJ-17029259 is limited, its similar target profile suggests it would induce comparable changes.

BiomarkerEffect of Multi-Kinase VEGFR InhibitionRationale
VEGF (Vascular Endothelial Growth Factor) IncreaseCompensatory upregulation in response to receptor blockade.
sVEGFR-2 (soluble VEGFR-2) DecreaseShed from activated endothelial cells; inhibition reduces shedding.
sVEGFR-3 (soluble VEGFR-3) DecreaseSimilar to sVEGFR-2, reflects inhibition of the VEGFR-3 pathway.
PlGF (Placental Growth Factor) IncreaseMay be a compensatory mechanism or due to displacement from receptors.
bFGF (basic Fibroblast Growth Factor) VariableAs FGFR is also a target, direct and indirect effects can lead to variable changes.
SDF-1α (Stromal cell-Derived Factor-1α) IncreaseImplicated in tumor cell mobilization and resistance to anti-angiogenic therapy.
IL-8 (Interleukin-8) IncreaseA pro-angiogenic and inflammatory cytokine that can be upregulated as a resistance mechanism.

Experimental Protocols for Angiogenesis Biomarker Validation

The following are detailed protocols for two key in vitro assays used to assess the anti-angiogenic potential of tool compounds like JNJ-17029259.

Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a crucial step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement membrane matrix (e.g., Matrigel®)

  • 24-well plates

  • JNJ-17029259 or alternative compound

  • Vehicle control (e.g., DMSO)

  • Calcein AM (for visualization)

  • Inverted fluorescence microscope

Protocol:

  • Thaw the basement membrane matrix on ice overnight.

  • Coat the wells of a 24-well plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentration of the tool compound or vehicle control.

  • Seed the HUVECs onto the solidified matrix in the 24-well plate.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • After incubation, carefully remove the medium and stain the cells with Calcein AM.

  • Visualize and capture images of the tube-like structures using an inverted fluorescence microscope.

  • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Rat Aortic Ring Assay

This ex vivo assay provides a more complex model of angiogenesis, involving the sprouting of new vessels from a piece of intact tissue.

Materials:

  • Thoracic aorta from a rat

  • Serum-free culture medium

  • Collagen gel or Matrigel®

  • 24-well plates

  • JNJ-17029259 or alternative compound

  • Vehicle control (e.g., DMSO)

  • Inverted microscope

Protocol:

  • Aseptically dissect the thoracic aorta from a euthanized rat and place it in cold serum-free medium.

  • Carefully remove the surrounding fibro-adipose tissue.

  • Cross-section the aorta into 1-2 mm thick rings.

  • Embed the aortic rings in a collagen gel or Matrigel® in the wells of a 24-well plate.

  • After the gel solidifies, add culture medium containing the tool compound or vehicle control to each well.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-14 days, changing the medium every 2-3 days.

  • Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

  • Quantify the angiogenic response by measuring the length and number of sprouts.

Visualizing Pathways and Workflows

VEGFR Signaling Pathway Inhibition

The following diagram illustrates the central role of VEGFR-2 in angiogenesis and the point of inhibition by tool compounds like JNJ-17029259.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras JNJ_17029259 JNJ-17029259 & Alternative Inhibitors JNJ_17029259->VEGFR2 Inhibits (intracellular kinase domain) Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis PKC PKC PLCg->PKC PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR-2 signaling pathway and inhibition point.

Experimental Workflow for Biomarker Validation

The diagram below outlines a typical workflow for validating angiogenesis biomarkers using a tool compound.

Biomarker_Validation_Workflow start Hypothesize Potential Angiogenesis Biomarker invitro In Vitro Assays (e.g., Endothelial Tube Formation, Aortic Ring Assay) start->invitro treat_invitro Treat with JNJ-17029259 or Alternative Compound invitro->treat_invitro measure_invitro Measure Biomarker Levels & Angiogenic Response treat_invitro->measure_invitro correlate_invitro Correlate Biomarker Levels with Angiogenic Inhibition measure_invitro->correlate_invitro invivo In Vivo Model (e.g., Tumor Xenograft) correlate_invitro->invivo Promising Correlation treat_invivo Treat with JNJ-17029259 or Alternative Compound invivo->treat_invivo measure_invivo Measure Circulating Biomarkers & Tumor Angiogenesis/Growth treat_invivo->measure_invivo correlate_invivo Correlate Biomarker Changes with Anti-Tumor Efficacy measure_invivo->correlate_invivo validation Biomarker Validation correlate_invivo->validation

Caption: Workflow for angiogenesis biomarker validation.

Conclusion

JNJ-17029259 is a potent multi-kinase inhibitor of VEGFR, PDGFR, and FGFR, making it a valuable tool for studying angiogenesis and validating associated biomarkers. Its broad-spectrum activity is comparable to other well-established inhibitors like Sorafenib and Sunitinib. The choice of a specific tool compound should be guided by the desired kinase selectivity profile and the specific experimental context. For studies requiring highly selective VEGFR-2 inhibition, a compound like CHMFL-VEGFR2-002 may be more appropriate. However, for investigating the effects of simultaneously targeting multiple key angiogenic pathways, JNJ-17029259 and other multi-kinase inhibitors are excellent choices. The provided experimental protocols and workflows offer a solid foundation for designing and executing robust biomarker validation studies.

References

Safety Operating Guide

Navigating the Safe Disposal of JNJ-17029259: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase inhibitor JNJ-17029259, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific, publicly available Safety Data Sheet (SDS) for JNJ-17029259 is not readily found in general searches, this guide provides essential safety and logistical information based on the general properties of potent kinase inhibitors used in research settings.

It is imperative to obtain the official Safety Data Sheet (SDS) from the chemical supplier of JNJ-17029259 before handling or disposal. This document will contain specific and detailed information regarding the compound's hazards, necessary personal protective equipment (PPE), and appropriate disposal methods. The information presented here is for general guidance and should be supplemented by the supplier-specific SDS.

Core Safety and Handling Principles

As a potent, research-grade kinase inhibitor, JNJ-17029259 should be handled with a high degree of caution.[1][2] Kinase inhibitors are designed to be biologically active, often at low concentrations, and can have toxic effects.[3][4]

Personal Protective Equipment (PPE):

When handling JNJ-17029259, appropriate PPE is crucial to prevent exposure. This typically includes:

Protective EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves. Double-gloving is recommended.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat A fully buttoned lab coat should be worn at all times.
Respiratory Protection For handling powders or creating aerosols, a properly fitted respirator (e.g., N95 or higher) or use of a chemical fume hood is essential.

Step-by-Step Disposal Procedure

The proper disposal of JNJ-17029259, like other potent research compounds, must adhere to institutional, local, and national regulations for chemical waste.

  • Consult the Supplier-Specific SDS: Before initiating any disposal procedure, carefully review the SDS provided by the manufacturer of your JNJ-17029259 supply. This document will provide the most accurate and specific guidance.

  • Categorize the Waste: Based on the SDS and your institutional guidelines, categorize the waste. Potent kinase inhibitors are typically considered hazardous chemical waste.

  • Segregate the Waste:

    • Solid Waste: Unused or expired JNJ-17029259 powder, contaminated lab materials (e.g., weigh boats, pipette tips, gloves, bench paper).

    • Liquid Waste: Solutions containing JNJ-17029259 (e.g., from experiments, stock solutions).

    • Sharps: Contaminated needles, syringes, or other sharp objects.

  • Package the Waste:

    • Use designated, properly labeled, and sealed hazardous waste containers.

    • The label should clearly identify the contents, including the full chemical name ("JNJ-17029259") and any known hazards as per the SDS.

  • Arrange for Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of JNJ-17029259 down the drain or in regular trash.[5][6][7]

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines a logical workflow for the safe handling and disposal of JNJ-17029259 in a laboratory setting.

G JNJ-17029259 Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal obtain_sds Obtain and Review Supplier-Specific SDS don_ppe Don Appropriate PPE obtain_sds->don_ppe weigh_compound Weigh Compound in Fume Hood don_ppe->weigh_compound prepare_solution Prepare Solutions weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment segregate_waste Segregate Waste (Solid, Liquid, Sharps) conduct_experiment->segregate_waste package_waste Package and Label Hazardous Waste segregate_waste->package_waste contact_ehs Contact EHS for Disposal package_waste->contact_ehs

JNJ-17029259 Handling and Disposal Workflow

Understanding the Mechanism of Action

JNJ-17029259 is an inhibitor of the VEGFR-2 kinase.[8] VEGFR-2 is a key receptor in the signaling pathway that promotes angiogenesis, the formation of new blood vessels.[2] By inhibiting this pathway, JNJ-17029259 can prevent the growth of blood vessels that tumors need to survive and grow. This mechanism is the basis for its investigation as a potential anti-cancer agent.

The following diagram illustrates the simplified signaling pathway inhibited by JNJ-17029259.

G Simplified VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) VEGFR2->Downstream Activates JNJ JNJ-17029259 JNJ->VEGFR2 Inhibits

Simplified VEGFR-2 Signaling Pathway Inhibition

By adhering to these general safety principles and, most importantly, the specific guidance in the supplier's SDS, researchers can ensure the safe handling and environmentally responsible disposal of JNJ-17029259.

References

Essential Safety and Handling of JNJ-17029259: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling JNJ-17029259, a potent VEGFR-2 kinase inhibitor, a comprehensive understanding of safety protocols is paramount. In the absence of a publicly available Safety Data Sheet (SDS) for this specific compound, this guide provides essential, immediate safety and logistical information based on the general handling procedures for potent, research-grade kinase inhibitors and anti-angiogenesis agents.

Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations. The following recommendations are intended to supplement, not replace, institutional protocols.

Hazard Communication

JNJ-17029259 is an orally active angiogenesis inhibitor that targets VEGFR-2, a key mediator in the formation of new blood vessels.[1] As with many potent kinase inhibitors used in cancer research, it should be handled with caution. Potential hazards, while not definitively established without a specific SDS, may include developmental toxicity (as suggested by its anti-angiogenic properties) and unknown effects from acute or chronic exposure. All personnel handling this compound must be trained on its potential hazards and the procedures outlined in this guide.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling JNJ-17029259 in a laboratory setting.

PPE CategoryItemSpecifications and Use
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. Change the outer pair immediately upon contamination or every two hours.
Eye Protection Safety GogglesChemical splash goggles are required to protect against splashes and aerosols.
Body Protection Laboratory CoatA dedicated, disposable or institutionally-laundered lab coat should be worn. Ensure it is fully buttoned.
Respiratory Protection N95 Respirator or HigherA fit-tested N95 respirator or a higher level of respiratory protection (e.g., a powered air-purifying respirator) should be used when handling the powdered form of the compound or when there is a risk of aerosol generation.
Additional Protection Disposable Sleeve CoversFor added protection against contamination of the arms.

Engineering Controls

To further mitigate the risk of exposure, all handling of powdered JNJ-17029259 and the preparation of stock solutions should be performed within a certified chemical fume hood or a Class II biological safety cabinet.

Operational Plan: Step-by-Step Handling Protocol

The following protocol outlines the essential steps for safely handling JNJ-17029259, from receipt to disposal.

Handling_Protocol cluster_receipt Receiving and Storage cluster_preparation Preparation cluster_use Experimental Use cluster_disposal Disposal Receipt 1. Receive Compound Inspect 2. Inspect for Damage Receipt->Inspect Visually check container Store 3. Store Securely Inspect->Store If intact DonPPE 4. Don Full PPE Store->DonPPE Begin work PrepWorkspace 5. Prepare Workspace in Hood DonPPE->PrepWorkspace In fume hood Weigh 6. Weigh Powder PrepWorkspace->Weigh Use appropriate balance Solubilize 7. Prepare Stock Solution Weigh->Solubilize Use designated solvent Experiment 8. Perform Experiment Solubilize->Experiment Proceed with protocol Decontaminate 9. Decontaminate Work Area Experiment->Decontaminate After experiment SegregateWaste 10. Segregate Waste Decontaminate->SegregateWaste Collect all contaminated items Dispose 11. Dispose via EHS SegregateWaste->Dispose Follow institutional guidelines

Disposal Plan

Proper disposal of JNJ-17029259 and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste StreamDescriptionDisposal Procedure
Solid Waste Contaminated PPE (gloves, lab coats, sleeve covers), plasticware, and weighing papers.Collect in a dedicated, labeled hazardous waste bag within the fume hood.
Liquid Waste Unused stock solutions and experimental media containing JNJ-17029259.Collect in a labeled, sealed hazardous waste container. Do not mix with other chemical waste unless approved by EHS.
Sharps Waste Contaminated needles and syringes.Dispose of in a designated sharps container for chemical-contaminated sharps.

All waste must be disposed of through the institution's hazardous waste management program. Never dispose of JNJ-17029259 or contaminated materials in the regular trash or down the drain.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this potent research compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ 17029259
Reactant of Route 2
Reactant of Route 2
JNJ 17029259

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.